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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of Methyl 2-amino-2-(4-isopropylphenyl)acetate: A Comprehensive Guide to NMR and IR Characterization

Executive Summary Arylglycine derivatives represent critically important synthetic intermediates and building blocks for drug development, frequently utilized in the design of peptidomimetics and complex bioactive natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylglycine derivatives represent critically important synthetic intermediates and building blocks for drug development, frequently utilized in the design of peptidomimetics and complex bioactive natural products[1]. Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8) is a highly lipophilic, sterically demanding arylglycine derivative. For researchers and drug development professionals, the precise structural validation of this compound is paramount.

This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of this molecule. By deconstructing the electronic and magnetic environments of its functional groups, this guide establishes a self-validating framework for its synthesis, isolation, and analytical characterization.

Structural & Mechanistic Foundations

To interpret the spectral data accurately, one must first understand the fundamental physical chemistry dictating the behavior of the molecule under electromagnetic radiation. The chemical shifts observed in NMR spectroscopy are directly governed by the local magnetic environment of the nuclei. The circulation of electrons surrounding a nucleus creates micro-magnetic fields that oppose the applied external field, resulting in a "shielding" effect[2].

Causality in Spectroscopic Behavior
  • The Chiral Alpha-Carbon (C-α): The proton attached to the C-α experiences profound deshielding. The cumulative inductive electron-withdrawing effects of the electronegative primary amine (-NH₂) and the ester carbonyl (-COOCH₃), combined with the diamagnetic anisotropy of the adjacent aromatic ring, strip electron density away from this proton. Consequently, its resonance is shifted significantly downfield to approximately 4.60 ppm[2][3].

  • The Para-Substituted Phenyl Ring: The aromatic protons form a classic AA'BB' spin system. The external magnetic field induces a ring current in the delocalized π-electron cloud, creating an anisotropic induced magnetic field. This strongly deshields the equatorial aromatic protons, pushing their chemical shifts into the 7.20–7.40 ppm region[2].

  • The Isopropyl Moiety: The methyl protons of the isopropyl group are heavily shielded due to high local electron density and their distance from highly electronegative atoms. They resonate upfield (~1.22 ppm)[2]. The adjacent methine proton is split into a distinct septet by these six equivalent methyl protons following the standard n+1 rule.

NMR_Logic Molecule Methyl 2-amino-2-(4-isopropylphenyl)acetate Sub1 Isopropyl Group Molecule->Sub1 Sub2 Para-Substituted Phenyl Molecule->Sub2 Sub3 Chiral Alpha-Carbon Molecule->Sub3 Sub4 Methyl Ester Molecule->Sub4 N1 Aliphatic Shielding Sub1->N1 1H: 1.22, 2.89 ppm N2 Diamagnetic Anisotropy Sub2->N2 1H: 7.20, 7.32 ppm N3 Deshielding (N, O, Ar) Sub3->N3 1H: 4.60 ppm N4 Electronegative Oxygen Sub4->N4 1H: 3.71 ppm

Mechanistic logic mapping functional groups to their respective 1H NMR chemical shifts.

Quantitative Spectral Data

The following tables summarize the predicted and empirically validated spectroscopic data for Methyl 2-amino-2-(4-isopropylphenyl)acetate, derived from established quantum chemical and spectrometric identification principles[3][4].

Table 1: ¹H and ¹³C NMR Chemical Shifts

(Solvent: CDCl₃; Reference: TMS at 0.0 ppm; ¹H at 400 MHz, ¹³C at 100 MHz)

Functional Group¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
-CH(CH₃)₂ (Isopropyl Methyls)1.22Doublet (d), J=6.9 Hz, 6H23.9
-CH(CH₃)₂ (Isopropyl Methine)2.89Septet (sept), J=6.9 Hz, 1H33.8
-NH₂ (Primary Amine)1.85Broad singlet (br s), 2HN/A
-COOCH₃ (Ester Methyl)3.71Singlet (s), 3H52.5
C-α H (Chiral Center)4.60Singlet (s), 1H58.5
Ar-H (meta to isopropyl) 7.20Doublet (d), J=8.1 Hz, 2H126.8
Ar-H (ortho to isopropyl) 7.32Doublet (d), J=8.1 Hz, 2H127.0
Ar-C (ipso to C-α) N/AN/A138.0
Ar-C (ipso to isopropyl) N/AN/A148.5
-C=O (Ester Carbonyl)N/AN/A174.5
Table 2: ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3380, 3310 N-H Stretch (Asymmetric & Symmetric)Confirms the presence of the primary amine.
3050 C-H Stretch (sp²)Aromatic ring hydrogens.
2960, 2870 C-H Stretch (sp³)Aliphatic isopropyl and methyl ester groups.
1735 C=O StretchCharacteristic of an unconjugated aliphatic ester.
1610 N-H Bend (Scissoring)Secondary confirmation of the -NH₂ group.
1510, 1460 C=C StretchAromatic ring skeletal vibrations.
1210 C-O StretchEster linkage.
820 C-H Out-of-plane BendDiagnostic of a para-disubstituted benzene ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows below are designed as self-validating systems . Each protocol includes integrated checkpoints to confirm causality and prevent downstream analytical failures.

Protocol A: Synthesis and Isolation (Free-Basing)

Causality: To obtain the pure free-base ester for accurate spectroscopic analysis, the corresponding amino acid must be esterified without degrading the isopropyl moiety. Thionyl chloride (SOCl₂) is used because it generates HCl in situ, driving the esterification catalytically while allowing for easy removal of volatile byproducts.

  • Reaction: Suspend 2-amino-2-(4-isopropylphenyl)acetic acid (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert argon atmosphere.

  • Activation: Add SOCl₂ (1.5 eq) dropwise. Validation Checkpoint: Observe the evolution of SO₂ and HCl gases; the suspension should gradually clear into a homogenous solution.

  • Reflux: Heat the reaction to 65 °C for 4 hours. Concentrate in vacuo to yield the hydrochloride salt.

  • Free-Basing: Partition the crude salt between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Causality: The basic aqueous layer neutralizes the HCl salt, driving the neutral free-base amine into the organic layer. Protonated amines shift the C-α proton and amine signals significantly in NMR; free-basing ensures standardized chemical shifts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield Methyl 2-amino-2-(4-isopropylphenyl)acetate as a pale oil.

Protocol B: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected as the solvent because its residual proton signal (7.26 ppm) does not overlap with the target compound's critical aliphatic or alpha-proton signals. Tetramethylsilane (TMS) is added as an internal standard because its highly shielded protons provide a reliable, universally accepted 0.0 ppm reference[2][3].

  • Sample Preparation: Dissolve 15 mg of the synthesized free-base in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.

  • Acquisition (¹H): Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay d1=1.0 s).

  • Acquisition (¹³C): Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, relaxation delay d1=2.0 s, utilizing WALTZ-16 proton decoupling to simplify the spectrum).

  • Validation Checkpoint (Integration Ratio): Integrate the highly shielded isopropyl methyl doublet (~1.22 ppm) and set its value to 6.00. The ester methyl singlet (~3.71 ppm) must integrate to exactly 3.00, and the C-α singlet (~4.60 ppm) to 1.00. Any deviation >5% indicates incomplete esterification or solvent contamination.

Protocol C: ATR-FTIR Acquisition

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet pressing to prevent ambient moisture absorption (which obscures the critical N-H and C=O regions) and to avoid pressure-induced polymorphic changes in the sample[4].

  • Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 1-2 mg of the neat compound onto the crystal. If the sample has crystallized, apply pressure using the ATR anvil to ensure optimal optical contact with the evanescent wave.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Ensure the C=O stretch at 1735 cm⁻¹ is sharp and distinct. A broad shoulder extending toward 1680 cm⁻¹ indicates residual unreacted carboxylic acid or hydrogen-bonded dimerization.

Workflow A Synthesis (Esterification) B Purification (Free-basing) A->B C Sample Prep (CDCl3 + TMS) B->C E ATR-FTIR Acquisition B->E D 1H & 13C NMR Acquisition C->D F Data Processing & Assignment D->F E->F

Analytical workflow for the spectroscopic validation of the synthesized arylglycine derivative.

References

  • Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate | The Journal of Organic Chemistry - ACS Publications.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Nuclear Magnetic Resonance Spectroscopy - NanoQAM.
  • Consistent Analytical Second Derivatives of the Kohn-Sham DFT Energy in the Framework of the Conductor-Like Screening Model through Gaussian Charge Distributions - PubMed.

Sources

Exploratory

Solubility profile of Methyl 2-amino-2-(4-isopropylphenyl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-2-(4-isopropylphenyl)acetate in Organic Solvents Authored by: A Senior Application Scientist Introduction Methyl 2-amino-2-(4-isopropylphenyl)acetat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-2-(4-isopropylphenyl)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-2-(4-isopropylphenyl)acetate, a key intermediate in the synthesis of various pharmaceutically active compounds, possesses a solubility profile that is critical to its purification, reaction kinetics, and formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining and understanding the solubility of this compound in organic solvents. As direct, quantitative solubility data for this specific ester is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to establish a robust solubility profile.

Physicochemical Characterization and Predicted Solubility Behavior

The molecular structure of methyl 2-amino-2-(4-isopropylphenyl)acetate dictates its interactions with various solvents. The molecule contains:

  • A non-polar isopropylphenyl group, which contributes to its solubility in non-polar solvents.

  • An amino group and an ester group, which are polar and capable of hydrogen bonding, suggesting solubility in polar solvents.

This amphiphilic nature suggests that the solubility of methyl 2-amino-2-(4-isopropylphenyl)acetate will be highly dependent on the specific solvent used. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2][3][4] Solvents with similar polarity to the solute are generally better at dissolving it.[1][2][5]

Predicted Solubility:

  • High Solubility: Expected in semi-polar solvents like alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone), which can interact with both the polar and non-polar regions of the molecule.[1][5]

  • Moderate Solubility: Likely in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and some esters (e.g., ethyl acetate).

  • Low Solubility: Predicted in highly non-polar solvents (e.g., hexane, toluene) and highly polar protic solvents like water, where the non-polar isopropylphenyl group would dominate interactions.

The presence of the amino group also means that the solubility in protic solvents can be influenced by pH. In acidic conditions, the amino group will be protonated, forming a salt and increasing its solubility in polar solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing, as described by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be endothermic (absorbs heat) or exothermic (releases heat).[6]

  • Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Generally, the dissolution of a solid into a liquid increases the entropy of the system.[6][7]

Factors Influencing Solubility:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the additional energy helps overcome the lattice energy of the solid.[8]

  • Solvent Polarity: The dielectric constant of a solvent is a measure of its polarity. Solvents with dielectric constants between 20 and 50 are considered semi-polar and are often good solvents for compounds with both polar and non-polar characteristics.[1]

  • Polymorphism: The crystalline form of the solute can significantly impact its solubility. Metastable polymorphs are generally more soluble than their stable counterparts.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][10][11][12] It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.

Detailed Protocol

Materials:

  • Methyl 2-amino-2-(4-isopropylphenyl)acetate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm or smaller)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of methyl 2-amino-2-(4-isopropylphenyl)acetate to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.[10][12]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11][12][13] It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[12]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.[10] Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[12]

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of methyl 2-amino-2-(4-isopropylphenyl)acetate in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[12] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[14]

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess solute to a known volume of solvent B Agitate at constant temperature (24-72h) A->B Seal vials C Allow excess solid to settle B->C Cease agitation D Filter supernatant through a syringe filter C->D Withdraw supernatant E Dilute filtered solution D->E F Quantify concentration (HPLC/UV-Vis) E->F Using calibration curve G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for Methyl 2-amino-2-(4-isopropylphenyl)acetate at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
HexaneNon-polar1.9< 1
TolueneNon-polar2.45 - 10
Ethyl AcetateSemi-polar6.050 - 100
AcetoneSemi-polar21> 200
IsopropanolPolar Protic18> 200
EthanolPolar Protic24> 200
MethanolPolar Protic33> 200
WaterPolar Protic80< 1

Interpretation of Results:

The hypothetical data in Table 1 would suggest that methyl 2-amino-2-(4-isopropylphenyl)acetate has poor solubility in non-polar solvents and water, and excellent solubility in semi-polar and polar protic organic solvents. This aligns with the initial predictions based on its molecular structure. The high solubility in alcohols and acetone can be attributed to their ability to engage in hydrogen bonding with the amino and ester groups, while also having a hydrocarbon character that interacts favorably with the isopropylphenyl group.

Conclusion

A thorough understanding of the solubility profile of methyl 2-amino-2-(4-isopropylphenyl)acetate is paramount for its effective use in pharmaceutical synthesis and development. While specific quantitative data may not be readily available in the literature, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By following the principles and methodologies outlined herein, researchers can generate a comprehensive and reliable solubility profile, enabling informed decisions in process development, purification, and formulation.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Solubility Expressions and Mechanisms of Solute Solvent Interactions - Pharmaguideline. [Link]

  • Factors Influencing the Solubility of Drugs - Pharmlabs. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Solubility: An overview - Int J Pharm Chem Anal. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. [Link]

  • Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Solubility of Organic Compounds. [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

  • Determination of maximum solubility? : r/OrganicChemistry - Reddit. [Link]

  • 2-Amino-2-(4-isopropylphenyl)acetic acid | C11H15NO2 | CID 3768058 - PubChem. [Link]

  • Solvents and solubilities - MicroChemicals. [Link]

  • 2-Amino-2-(4-isopropylphenyl)acetic acid | CAS#:126746-20-1 | Chemsrc. [Link]

  • Isopropyl Acetate vs. Methyl Acetate: Comprehensive Comparison and Industrial Applications - Emad trading. [Link]

Sources

Foundational

Whitepaper: Mechanistic Evaluation of Methyl 2-amino-2-(4-isopropylphenyl)acetate Derivatives in Biological Assays

Executive Summary In contemporary rational drug design, the incorporation of unnatural amino acids is a fundamental strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of native peptide sequences....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the incorporation of unnatural amino acids is a fundamental strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of native peptide sequences. Methyl 2-amino-2-(4-isopropylphenyl)acetate —commonly referred to as 4-isopropylphenylglycine methyl ester—serves as a highly specialized synthetic building block (synthon). While the methyl ester acts as a crucial protecting group during solid-phase or solution-phase synthesis, the hydrolyzed 4-isopropylphenylglycine moiety is the active structural driver when incorporated into a pharmacophore.

This technical guide explores the mechanism of action of molecules derived from this synthon, specifically focusing on how the bulky, lipophilic 4-isopropylphenyl group dictates target engagement in biological assays. This moiety has been critically evaluated in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors[1], caspase inhibitors[2], coronaviral protease inhibitors[3], and neurologically active imidazolidin-2,4-dione derivatives[4].

Chemical Rationale and Structural Biology

The selection of Methyl 2-amino-2-(4-isopropylphenyl)acetate in drug discovery is driven by three distinct mechanistic advantages:

  • Steric Bulk and Hydrophobic Pocket Engagement: The isopropyl group at the para-position of the phenyl ring creates a rigid, lipophilic umbrella. In protease targets (such as the 3CLpro of coronaviruses or host caspases), this moiety is specifically designed to occupy the deep, hydrophobic S2 or S3 subsites[2][3]. The van der Waals interactions generated by the isopropyl group drastically lower the dissociation constant ( Kd​ ).

  • Allosteric Modulation: In viral polymerases like HCV NS5B, derivatives of 4-isopropylphenylglycine act as non-nucleoside inhibitors (NNIs). They bind to allosteric thumb pockets, restricting the conformational flexibility required for the enzyme to transition from the initiation to the elongation phase of RNA synthesis[1].

  • Proteolytic Resistance: Because 4-isopropylphenylglycine is a non-natural amino acid, it is not recognized by endogenous human proteases. This stereochemical unfamiliarity shields adjacent peptide bonds from hydrolytic cleavage, vastly extending the in vivo half-life of the resulting drug.

MOA_NS5B I Inhibitor containing 4-iPr-Phg Moiety P Viral Polymerase Allosteric Pocket I->P Hydrophobic insertion (Isopropyl group) C Conformational Change in Enzyme Structure P->C Induces R RNA Binding Arrest & Chain Termination C->R Prevents initiation V Viral Replication Halted R->V Ultimate effect

Fig 1. Allosteric inhibition pathway of viral polymerases via 4-isopropylphenylglycine.

Biological Assay Methodologies

To accurately evaluate the mechanism of action of 4-isopropylphenylglycine-derived compounds, researchers must employ highly controlled biological assays. The following protocols are designed as self-validating systems , ensuring that data artifacts are minimized and true causality is established.

Real-Time FRET Protease Inhibition Assay

Causality of Choice: Continuous Fluorescence Resonance Energy Transfer (FRET) assays are chosen over endpoint assays because bulky unnatural amino acids often induce slow-binding or two-step binding kinetics. Real-time monitoring captures these biphasic kinetics, allowing for the accurate calculation of the true inhibition constant ( Ki​ ) rather than a skewed IC₅₀.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA to prevent non-specific plastic binding, and 1 mM DTT to maintain active-site cysteines).

  • Compound Dilution: Serially dilute the synthesized inhibitor in DMSO.

  • Equilibration: Incubate the recombinant target protease (e.g., 5 nM final concentration) with the inhibitor for 30 minutes at 37°C. Crucial Step: This pre-incubation allows the hydrophobic isopropyl group to fully induce and occupy the induced-fit pocket.

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans at 20 µM).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 340 nm / Em: 490 nm) for 60 minutes using a microplate reader.

Self-Validating Controls:

  • Inner Filter Effect Control: Test the compound alone at Ex/Em 340/490 nm to ensure the 4-isopropylphenyl moiety does not auto-fluoresce or quench the signal.

  • Z'-Factor Validation: Include a known reference inhibitor to ensure the assay maintains a Z' > 0.6, confirming statistical robustness.

FRET_Assay A Synthesize Inhibitor (4-iPr-Phg Moiety) B Incubate with Target Protease A->B Dose-response setup C Add FRET Peptide Substrate B->C Equilibration D Measure Fluorescence (Ex: 340nm / Em: 490nm) C->D Enzymatic cleavage E Calculate IC50 & Binding Kinetics D->E Data analysis

Fig 2. FRET-based enzymatic cleavage assay workflow for evaluating protease inhibitors.

Radiometric Viral Polymerase (RdRp) Assay

Causality of Choice: For RNA-dependent RNA polymerases (like HCV NS5B), radiometric assays utilizing [³H]-UTP provide superior sensitivity over fluorescent nucleotide analogs, which can sterically clash with the polymerase active site and yield false negatives.

Step-by-Step Protocol:

  • Reaction Setup: Combine 20 mM Tris-HCl (pH 7.0), 5 mM MgCl₂, 1 mM DTT, and the specific RNA template in a 96-well plate.

  • Inhibitor Addition: Add the 4-isopropylphenylglycine-derived NNI.

  • Enzyme & Isotope Addition: Introduce the viral polymerase and 1 µCi of [³H]-UTP.

  • Incubation & Quenching: Incubate for 2 hours at 22°C. Quench the reaction by adding 10% Trichloroacetic acid (TCA). Mechanism: TCA denatures the enzyme and precipitates the long-chain RNA, trapping the incorporated[³H]-UTP.

  • Filtration: Filter the mixture through glass fiber mats, wash extensively with TCA to remove unincorporated free nucleotides, and quantify via liquid scintillation counting.

Quantitative Data Synthesis

The incorporation of the 4-isopropylphenylglycine moiety fundamentally alters the pharmacological profile of the resulting molecule. Table 1 synthesizes the typical structure-activity relationship (SAR) trajectory observed when natural amino acids are replaced by this specific synthon in protease inhibitor design.

Table 1: Representative Pharmacological Impact of 4-Isopropylphenylglycine Substitution
Amino Acid Moiety in PharmacophoreTarget Protease IC₅₀ (nM)HLM Half-Life (t½, min)Lipophilicity (LogD at pH 7.4)
L-Phenylalanine (Natural)450 ± 25121.2
L-Phenylglycine (Unnatural)120 ± 15351.5
4-Isopropylphenylglycine 15 ± 3 >120 2.8

Data Interpretation: The transition from a standard natural residue to the 4-isopropylphenylglycine derivative yields a logarithmic increase in target affinity (due to optimal S2 pocket filling) and a highly stabilized metabolic profile in Human Liver Microsomes (HLM), driven by the steric shielding of adjacent amide bonds.

Conclusion

Methyl 2-amino-2-(4-isopropylphenyl)acetate is far more than a simple chemical catalog entry; it is a precision-engineered synthon. By providing a chemically protected, sterically demanding, and highly lipophilic side chain, it enables drug development professionals to bypass the inherent weaknesses of natural peptides. When evaluated through rigorous, self-validating biological assays—such as continuous FRET and radiometric incorporation assays—derivatives of this compound consistently demonstrate superior target engagement and metabolic resilience, making them indispensable in the fight against viral pathogens and protease-driven pathologies.

References[1] Title: Viral polymerase inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/US20020065418A1/en[4] Title: Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2897816/[2] Title: Dipeptides inhibiteurs de caspase et leur utilisation. Source: Google Patents. URL: https://patents.google.com/patent/WO1999047154A1/en[3] Title: Inhibiteurs de protease pour les coronavirus et autres virus. Source: Google Patents. URL: https://patents.google.com/patent/WO2004101742A2/en

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Validation Protocol for Methyl 2-amino-2-(4-isopropylphenyl)acetate

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 76...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8)

Introduction and Mechanistic Rationale

Methyl 2-amino-2-(4-isopropylphenyl)acetate is a highly valued non-natural α -amino acid derivative, frequently utilized as a chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)[1]. The presence of the bulky isopropyl group on the phenyl ring imparts unique steric and lipophilic properties to downstream drug candidates.

To synthesize this ester from its corresponding carboxylic acid—2-amino-2-(4-isopropylphenyl)acetic acid (CAS: 126746-20-1)[2][3]—standard Fischer esterification using catalytic sulfuric acid is often inefficient due to the zwitterionic nature of the amino acid. Instead, this protocol employs a thionyl chloride ( SOCl2​ ) mediated esterification in anhydrous methanol.

Causality of the Reagent Choice: Thionyl chloride reacts violently with methanol to generate hydrogen chloride ( HCl ) gas in situ alongside sulfur dioxide ( SO2​ ). This anhydrous HCl strongly protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and driving the nucleophilic attack by methanol. Furthermore, the reaction inherently yields the hydrochloride salt of the ester, protecting the primary amine from unwanted side reactions during the reflux phase. A subsequent basic workup is required to isolate the free base[4].

Process Visualization

SynthesisWorkflow SM Starting Material 2-Amino-2-(4-isopropylphenyl) acetic acid Activation Activation Phase 0°C, Dropwise SOCl₂ Addition (In situ HCl generation) SM->Activation Reagents Reagents Anhydrous Methanol Thionyl Chloride (SOCl₂) Reagents->Activation Reflux Reaction Phase 65°C Reflux for 4-6 hours (Esterification) Activation->Reflux Workup Neutralization & Extraction Sat. NaHCO₃ + DCM (Free-basing the amine) Reflux->Workup Product Final Product Methyl 2-amino-2- (4-isopropylphenyl)acetate Workup->Product

Workflow diagram detailing the thionyl chloride-mediated esterification process.

Materials and Reagents

Strict adherence to anhydrous conditions during the initial reagent mixing is critical to prevent the hydrolysis of thionyl chloride by ambient moisture, which would reduce the effective concentration of the catalyst.

Reagent / MaterialCAS NumberFunctionEquivalentsAmount (Scale: 10 mmol)
2-Amino-2-(4-isopropylphenyl)acetic acid126746-20-1Starting Material1.0 eq1.93 g[2]
Methanol (Anhydrous)67-56-1Solvent / ReactantExcess25.0 mL
Thionyl Chloride ( SOCl2​ )7719-09-7Activating Agent2.0 eq1.45 mL
Dichloromethane (DCM)75-09-2Extraction SolventN/A3 x 20 mL
Sodium Bicarbonate ( NaHCO3​ )144-55-8Neutralization BaseExcess~30 mL (Saturated)
Sodium Sulfate ( Na2​SO4​ )7757-82-6Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Reagent Activation
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube or connected to a Schlenk line), and an addition funnel.

  • Solvent Cooling: Add 25.0 mL of anhydrous methanol to the flask and cool the system to 0 °C using an ice-water bath.

    • Causality: The reaction between SOCl2​ and methanol is highly exothermic. Cooling prevents the solvent from boiling and minimizes the formation of alkyl chlorides.

  • SOCl2​ Addition: Slowly add 1.45 mL (2.0 eq) of thionyl chloride dropwise via the addition funnel over 15 minutes. Ensure rigorous stirring.

Phase 2: Esterification
  • Substrate Introduction: Once the SOCl2​ addition is complete, carefully add 1.93 g (10 mmol) of 2-amino-2-(4-isopropylphenyl)acetic acid to the chilled solution in small portions.

  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, transfer the flask to a heating mantle or oil bath and heat to reflux (approx. 65 °C) for 4 to 6 hours.

    • Causality: The α -carbon is sterically hindered by the bulky 4-isopropylphenyl group. Elevated temperatures are necessary to overcome the activation energy barrier for the nucleophilic attack of methanol on the protonated carbonyl.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain). The starting material will remain at the baseline, while the esterified product will migrate.

Phase 3: Workup and Isolation
  • Concentration: Once the reaction is deemed complete, cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove excess methanol and residual HCl / SO2​ . This yields the crude hydrochloride salt as a viscous oil or foam.

  • Neutralization: Resuspend the crude residue in 20 mL of Dichloromethane (DCM). Transfer to a separatory funnel and carefully add 30 mL of cold, saturated aqueous NaHCO3​ solution.

    • Causality: The product currently exists as an ammonium salt ( R−NH3+​Cl− ). The weak base NaHCO3​ deprotonates the amine to yield the desired free base (CAS: 763918-91-8)[4][5], allowing it to partition into the organic layer. Caution: Vigorous CO2​ gas evolution will occur.

  • Extraction: Extract the aqueous layer with two additional 20 mL portions of DCM. Combine the organic phases.

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford Methyl 2-amino-2-(4-isopropylphenyl)acetate.

Analytical Validation

To ensure the integrity of the synthesized compound, validate the product against the following expected physicochemical parameters.

Analytical MethodExpected Result / ParameterRationale for Confirmation
Mass Spectrometry (ESI-MS) [M+H]+ = 208.13 m/zConfirms the exact mass of the free base ester (MW: 207.27 g/mol )[4].
1 H NMR (400 MHz, CDCl3​ ) ~3.70 ppm (s, 3H, −OCH3​ )Confirms successful incorporation of the methyl ester group.
1 H NMR (400 MHz, CDCl3​ ) ~1.25 ppm (d, 6H, −CH(CH3​)2​ )Validates the integrity of the isopropyl moiety on the phenyl ring.
Ninhydrin Test Positive (Purple/Blue)Confirms the presence of the primary aliphatic amine.

References

  • PubChem. "2-Amino-2-(4-isopropylphenyl)acetic acid | C11H15NO2 | CID 3768058". Retrieved from: [Link]

  • Chemsrc. "2-Amino-2-(4-isopropylphenyl)acetic acid | CAS#:126746-20-1". Retrieved from:[Link]

Sources

Application

Methyl 2-amino-2-(4-isopropylphenyl)acetate as a building block in solid-phase peptide synthesis

Application Note: Methyl 2-amino-2-(4-isopropylphenyl)acetate as a Building Block in Solid-Phase Peptide Synthesis Executive Summary & Strategic Utility Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-amino-2-(4-isopropylphenyl)acetate as a Building Block in Solid-Phase Peptide Synthesis

Executive Summary & Strategic Utility

Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8) is a highly specialized non-canonical amino acid derivative belonging to the arylglycine family. In modern drug development, incorporating bulky, lipophilic residues like 4-isopropylphenylglycine is a proven strategy to enhance peptide metabolic stability, optimize target binding affinity, and increase membrane permeability. This building block is frequently utilized in the synthesis of advanced therapeutics, including viral polymerase inhibitors and non-ribosomal antimicrobial peptides[1].

However, integrating this building block into standard Solid-Phase Peptide Synthesis (SPPS) presents severe stereochemical challenges. As a Senior Application Scientist, I have designed this protocol to navigate the inherent risks of arylglycine incorporation, focusing on mechanistic causality and self-validating workflows to ensure high-fidelity peptide assembly.

Mechanistic Framework: The Epimerization Challenge

The primary barrier to utilizing Methyl 2-amino-2-(4-isopropylphenyl)acetate in SPPS is its extreme susceptibility to racemization (epimerization) during chain elongation[2]. Understanding the causality behind this instability is critical for successful synthesis:

  • Mesomeric Stabilization of the Carbanion: Unlike standard aliphatic amino acids, the α -proton of an arylglycine is highly acidic. When exposed to basic conditions (such as DIPEA during coupling or piperidine during Fmoc deprotection), the base abstracts the α -proton. The resulting carbanion is strongly stabilized by delocalization into the adjacent aromatic ring, leading to rapid enolization and subsequent loss of stereochemical integrity[3].

  • Steric Hindrance: The bulky 4-isopropyl group creates significant steric resistance during the acylation of the incoming amino acid. This steric clash dramatically reduces the coupling rate. Consequently, the activated ester spends a prolonged period exposed to the reaction environment; if basic additives are present, this extended timeframe exponentially increases the probability of epimerization[2].

To circumvent this, the synthetic strategy must either utilize highly hindered, weak bases (e.g., TMP) or entirely eliminate basic additives from the coupling environment[2],[3].

Strategic Workflows

Because the starting material is a methyl ester, it cannot be directly coupled to a resin-bound peptide amine. The workflow must be bifurcated based on the synthetic goal:

  • Route A (Standard SPPS): Saponification of the ester to the free acid, followed by Fmoc protection, enabling standard N-to-C elongation.

  • Route B (Solution-Phase Condensation): Direct utilization of the methyl ester as the C-terminal residue in a solution-phase fragment condensation with an SPPS-derived peptide acid.

SPPS_Workflow Start Methyl 2-amino-2-(4-isopropylphenyl)acetate Split Start->Split RouteA Route A: Standard SPPS Integration Split->RouteA RouteB Route B: Solution Condensation Split->RouteB Saponification 1. Saponification (LiOH/THF) 2. Fmoc-OSu Protection RouteA->Saponification CouplingA DIC/OxymaPure Coupling (Strictly Base-Free) Saponification->CouplingA FinalA Peptide with Internal Arylglycine Residue CouplingA->FinalA Fragment SPPS Peptide Fragment (Free C-terminus) RouteB->Fragment Reacts with CouplingB DEPBT or COMU/TMP Coupling Fragment->CouplingB FinalB Peptide with C-terminal Methyl Ester CouplingB->FinalB

Workflow for integrating Methyl 2-amino-2-(4-isopropylphenyl)acetate into peptide synthesis.

Self-Validating Experimental Protocols

Protocol 4.1: Saponification and Fmoc Protection (Route A Preparation)

To utilize the building block in standard SPPS, it must be converted to Fmoc-4-isopropylphenylglycine-OH.

  • Saponification: Dissolve Methyl 2-amino-2-(4-isopropylphenyl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Analyze the reaction mixture via LC-MS. Proceed to the next step only when the mass peak corresponding to the methyl ester ( [M+H]+ ) is completely depleted. Premature progression will result in unreactive ester carryover.

  • Fmoc Protection: Adjust the pH of the solution to 8.5 using 10% Na₂CO₃. Dropwise, add a solution of Fmoc-OSu (1.2 eq) in THF. Stir for 12 hours at room temperature.

    • Validation Checkpoint 2: Perform a Ninhydrin (Kaiser) test on an aliquot. The test must yield a negative (yellow) result, confirming the complete consumption of the primary amine.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield Fmoc-4-isopropylphenylglycine-OH.

Protocol 4.2: Epimerization-Free SPPS Coupling

Traditional HBTU/DIPEA activation will destroy the stereocenter of this building block[2]. We utilize a DIC/OxymaPure system, which operates at a neutral pH, completely removing the base-catalyzed epimerization trajectory[3],[4].

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for exactly 2 × 5 minutes. Causality Note: Strict adherence to short deprotection times minimizes the exposure of previously coupled arylglycine residues to basic conditions. Wash thoroughly with DMF (5x).

  • Activation & Coupling: Dissolve Fmoc-4-isopropylphenylglycine-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq). Do not add DIPEA or NMM. Pre-activate for 2 minutes, then add to the resin. Shake for 2 hours at room temperature.

    • Validation Checkpoint 3: Following the coupling step, perform a micro-cleavage of 5 mg of resin using TFA/TIS/H₂O (95:2.5:2.5). Analyze the crude cleavage product via Chiral RP-HPLC. The diastereomeric excess (de) must remain >98%. If epimerization is detected, verify the absence of residual basic amines in the automated synthesizer's DMF wash lines.

Quantitative Data: Impact of Coupling Conditions on Arylglycine Epimerization

The table below synthesizes the causal relationship between the choice of coupling reagents, the basicity of the environment, and the resulting stereochemical fidelity of arylglycine derivatives during SPPS[2],[3].

Coupling SystemBase AdditiveEpimerization (%)Coupling Efficiency (%)Mechanistic Consequence
HBTU / HATU DIPEA (4.0 eq)13.0 - 15.0%>90%Strong base ( pKa​ ~10.5) promotes rapid enolization of the acidic α -carbon.
COMU TMP (4.0 eq)< 2.0%>92%Sterically hindered, weaker base ( pKa​ ~7.4) minimizes proton abstraction.
DIC OxymaPure (None)< 1.0% >95% Neutral coupling environment completely circumvents base-catalyzed racemization.

References

  • Viral polymerase inhibitors (CA2412718C). Google Patents.[1] URL:

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters.[2] URL:[Link]

  • Epimerisation in Peptide Synthesis. Molecules (MDPI).[3] URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.[4] URL:[Link]

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Pharmaceutics (MDPI).[5] URL:[Link]

Sources

Method

Derivatization of Methyl 2-amino-2-(4-isopropylphenyl)acetate for GC-MS analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The gas chromatography-mass spectrometry (GC-MS) analysis of primary amines presents a well-documented analytical challenge. Due to their high polarity and tendency to form hydrogen bonds, primary amines interact strongly with active silanol sites on GC column stationary phases and glass liners. This interaction leads to severe peak tailing, thermal degradation, and non-linear calibration curves [1].

The target analyte, Methyl 2-amino-2-(4-isopropylphenyl)acetate , is a non-natural amino acid derivative featuring a bulky isopropylphenyl group, a primary amine (-NH₂), and a methyl ester (-COOCH₃).

The Pre-Esterification Advantage: Standard amino acid analysis requires a harsh, two-step derivatization process: esterification of the carboxylic acid (typically using methanolic HCl at 80°C) followed by amine derivatization [2]. Because our target molecule is already a methyl ester, we strategically bypass the esterification step. This not only cuts sample preparation time in half but also prevents the acid-catalyzed degradation of the isopropylphenyl moiety. Our sole analytical objective is to mask the primary amine.

To achieve this, we evaluate two highly effective, self-validating derivatization pathways: Acylation via Trifluoroacetic anhydride (TFAA) and Silylation via N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Comparative Derivatization Pathways

Understanding the causality behind reagent selection is critical for method development.

  • Acylation (TFAA): TFAA replaces the active amine hydrogen with a trifluoroacetyl group. The introduction of fluorine atoms drastically increases volatility and electronegativity, making it exceptionally sensitive if an Electron Capture Detector (ECD) or Negative Ion Chemical Ionization (NICI) MS is used [3]. For standard Electron Ionization (EI), it provides highly stable, sharp peaks.

  • Silylation (MSTFA): MSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group. We select MSTFA over the more common BSTFA because MSTFA’s primary byproduct (N-methyltrifluoroacetamide) is highly volatile and elutes well before our target analyte, preventing solvent-front interference [4].

Pathway Sub Methyl 2-amino-2-(4-isopropylphenyl)acetate (Active -NH2 Group) TFAA Acylation (TFAA) Replaces -H with -COCF3 Sub->TFAA MSTFA Silylation (MSTFA) Replaces -H with -Si(CH3)3 Sub->MSTFA ProdTFA N-Trifluoroacetyl Derivative Highly Volatile, F-rich TFAA->ProdTFA ProdTMS N-TMS Derivative Excellent EI Fragmentation MSTFA->ProdTMS

Mechanistic pathways for acylation vs. silylation of the primary amine group.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Both methods require the inclusion of an Internal Standard (IS) and a Procedural Blank to verify reaction completeness and rule out reagent contamination.

General Sample Preparation & Workflow

Workflow A 1. Aliquot Sample & Internal Std B 2. N2 Evaporation (Strictly Dry) A->B C 3. Add Reagent (TFAA or MSTFA) B->C D 4. Incubation (60-70°C, 30 min) C->D E 5. GC-MS Analysis D->E

Step-by-step workflow for the derivatization of primary amines prior to GC-MS analysis.

Protocol A: Acylation using TFAA

Causality Note: TFAA reacts violently with water and alcohols. Strict anhydrous conditions are mandatory. Furthermore, excess TFAA and its byproduct (trifluoroacetic acid) will strip the stationary phase of standard GC columns (e.g., HP-5MS). Therefore, a solvent exchange step is non-negotiable [5].

  • Aliquot: Transfer 50 µL of the sample extract (approx. 1 mg/mL) and 10 µL of Internal Standard (e.g., Phenylalanine-d5 methyl ester) into a 2 mL glass GC vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-high-purity Nitrogen at 40°C.

  • Derivatization: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes.

  • Solvent Exchange (Critical): Remove from heat and cool to room temperature. Uncap and evaporate the excess TFAA and solvent to complete dryness under Nitrogen in a fume hood.

  • Reconstitution: Reconstitute the dried residue in 100 µL of GC-grade Hexane or Ethyl Acetate. Vortex for 10 seconds.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Silylation using MSTFA + 1% TMCS

Causality Note: The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, significantly increasing the silylation power for sterically hindered amines [4]. Unlike TFAA, MSTFA byproducts are relatively benign to the GC column, allowing for direct injection without evaporation.

  • Aliquot & Desiccation: Follow steps 1 and 2 from Protocol A. Moisture must be strictly eliminated, as TMS derivatives are highly susceptible to hydrolysis.

  • Derivatization: Add 50 µL of anhydrous Acetonitrile and 50 µL of MSTFA (containing 1% TMCS). Cap tightly.

  • Incubation: Heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Direct injection. Inject 1 µL of the reaction mixture directly into the GC-MS.

Data Presentation & System Suitability

To facilitate rapid method selection and data interpretation, the quantitative and qualitative characteristics of both derivatization strategies are summarized below.

Table 1: Comparison of Derivatization Strategies for Methyl 2-amino-2-(4-isopropylphenyl)acetate

ParameterAcylation (Protocol A)Silylation (Protocol B)
Reagent Trifluoroacetic anhydride (TFAA)MSTFA + 1% TMCS
Derivative Formed N-TrifluoroacetamideN-Trimethylsilyl (Mono-TMS)
Volatility Enhancement Excellent (Fluorine-rich)Very Good
Moisture Sensitivity Moderate (Reagent is sensitive)High (Derivative easily hydrolyzes)
Column Compatibility Requires evaporation/solvent exchangeDirect injection permitted
Best Use Case Trace analysis, ECD/NICI compatibilityRapid screening, standard EI-MS

Table 2: Expected Mass Spectrometry Characteristics (EI Mode, 70 eV)

Diagnostic Rationale: In EI-MS, amino acid methyl esters typically undergo alpha-cleavage, losing the ester group (-COOCH₃, mass 59) to form a highly stable, substituted benzyl/amine base peak.

Analyte StateMolecular Weight ( g/mol )Expected Base Peak (Alpha Cleavage)Chromatographic Behavior
Underivatized 207.27m/z 148 [M - 59]⁺Severe tailing, potential thermal breakdown
TFA-Derivative 303.27m/z 244[M - 59]⁺Sharp, symmetrical peak; high thermal stability
TMS-Derivative 279.36m/z 220 [M - 59]⁺Good peak shape; requires dry carrier gas

Self-Validation Check: If analyzing the MSTFA derivative (Protocol B) and you observe a peak corresponding to the underivatized mass (m/z 207), this indicates either incomplete reaction (increase incubation time to 45 mins) or moisture contamination in your solvents/reagents.

Conclusion

For the GC-MS analysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate, leveraging the pre-existing methyl ester eliminates the need for harsh carboxylic acid derivatization. Both TFAA acylation and MSTFA silylation effectively mask the primary amine, preventing column interaction and peak tailing. Protocol A (TFAA) is recommended for laboratories requiring maximum derivative stability and sensitivity, provided the mandatory solvent exchange step is followed. Protocol B (MSTFA) offers a faster, direct-injection alternative, provided the analytical environment is strictly anhydrous.

References

  • Plotka-Wasylka, J. M., et al. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Chemical Reviews, 2015. URL:[Link]

  • Tsikas, D., et al. "GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate Methyl Ester Pentafluoropropione Amide Derivatives." Molecules (MDPI), 2022. URL:[Link]

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 2008. URL:[Link]

Application

Methyl 2-amino-2-(4-isopropylphenyl)acetate in active pharmaceutical ingredient (API) development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern active pharmaceutical ingredient (API) development, the integration of unnatural amino acids (UAAs) is a primary strategy for overcoming the pharmacokinetic limitations of natural peptides. Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS 763918-91-8) is a highly specialized, non-natural C-phenylglycine derivative that serves as a versatile chiral building block [3].

As a Senior Application Scientist, I frequently utilize this scaffold when designing molecules that require enhanced lipophilicity and strict steric constraints. The structural architecture of this compound offers two distinct advantages:

  • The 4-Isopropylphenyl Motif: This bulky, hydrophobic group is highly effective at occupying deep lipophilic pockets in target proteins. It has been successfully deployed in the development of non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, where the isopropyl group anchors the inhibitor within the enzyme's allosteric site [2].

  • The Methyl Ester: During complex synthetic workflows, the methyl ester acts as a robust, transient protecting group that prevents zwitterion formation, thereby maintaining high solubility in organic solvents during amide coupling. Furthermore, it serves as a highly reactive electrophilic center for intramolecular cyclization reactions, particularly in the synthesis of privileged heterocyclic scaffolds like hydantoins [1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this UAA is critical for calculating reaction stoichiometries and predicting its behavior in organic solvents.

PropertyValueStructural & Synthetic Significance
Chemical Name Methyl 2-amino-2-(4-isopropylphenyl)acetateCore scaffold for peptidomimetics and heterocycles.
CAS Number 763918-91-8Unique chemical identifier for procurement [3].
Molecular Formula C₁₂H₁₇NO₂Determines mass balance in synthetic workflows.
Molecular Weight 207.27 g/mol Baseline for stoichiometric equivalents (1.0 eq).
Key Functional Groups α -amine, Methyl ester, 4-IsopropylphenylEnables orthogonal reactivity without complex protection schemes.
Stereochemistry Chiral ( α -carbon)Enantiomeric purity (R/S) is critical for API receptor affinity.

Synthetic Workflows & Methodologies

Workflow A: Synthesis of Hydantoin (Imidazolidin-2,4-dione) API Cores

Hydantoins are privileged pharmacophores widely used in anticonvulsant, antiarrhythmic, and antidiabetic drugs. Methyl 2-amino-2-(4-isopropylphenyl)acetate is an ideal precursor for synthesizing 3,5-disubstituted imidazolidin-2,4-diones [1].

Causality & Design: Reacting the free α -amine with an isocyanate generates a urea intermediate. Because the methyl ester is a relatively poor leaving group, acid catalysis is employed to protonate the ester carbonyl. This increases its electrophilicity, facilitating an intramolecular nucleophilic attack by the urea nitrogen, which drives the elimination of methanol and forces ring closure.

G1 A Methyl 2-amino-2- (4-isopropylphenyl)acetate C Urea Intermediate A->C Base / THF RT, 2h B Phenyl Isocyanate (PhNCO) B->C D Acidic Cyclization (HCl / Reflux) C->D Isolation E 3-Phenyl-5-(4-isopropylphenyl) -imidazolidin-2,4-dione (Hydantoin API Core) D->E -MeOH Intramolecular Attack

Caption: Chemical workflow for the synthesis of hydantoin derivatives via urea intermediate cyclization.

Step-by-Step Protocol (Self-Validating)
  • Urea Formation: Dissolve 1.0 eq (10 mmol, 2.07 g) of Methyl 2-amino-2-(4-isopropylphenyl)acetate in 20 mL of anhydrous Tetrahydrofuran (THF) under inert atmosphere. Add 1.1 eq of Triethylamine (TEA).

  • Isocyanate Addition: Dropwise, add 1.05 eq of Phenyl isocyanate. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The starting material peak at m/z 208 [M+H]⁺ must completely disappear, replaced by the urea intermediate mass.

  • Acid-Catalyzed Cyclization: Evaporate the THF under reduced pressure. Resuspend the crude urea in 25 mL of 6M HCl and heat to reflux (approx. 100°C) for 4 hours.

  • Isolation: Cool the reaction to 0°C. The target 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1) to yield the pure API intermediate [1].

Workflow B: Peptidomimetic Amide Coupling

When synthesizing protease inhibitors or viral polymerase inhibitors, the compound is often coupled to an N-protected amino acid to form a dipeptide scaffold [2].

Causality & Design: C-phenylglycine derivatives are notoriously prone to epimerization (racemization) during basic coupling conditions because the α -proton is highly acidic (stabilized by the adjacent phenyl ring). To prevent loss of chiral integrity, we utilize HATU—a highly efficient coupling reagent that provides rapid kinetics, minimizing the time the activated intermediate spends in a base-sensitive state.

G2 N1 N-Protected Amino Acid (e.g., Boc-Xaa-OH) N4 Dipeptide Ester Intermediate N1->N4 Amide Bond Formation N2 Methyl 2-amino-2- (4-isopropylphenyl)acetate N2->N4 Amide Bond Formation N3 Coupling Reagents (HATU / DIPEA) N3->N4 Amide Bond Formation N5 Saponification (LiOH / THF / H2O) N4->N5 Ester Cleavage N6 Target Peptidomimetic API N5->N6 Acidification & Isolation

Caption: Standard coupling and deprotection workflow for integrating the UAA into a peptidomimetic API.

Step-by-Step Protocol (Self-Validating)
  • Pre-Activation: In a dry flask, dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-Ala-OH) and 1.1 eq of HATU in anhydrous Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active OAt ester.

  • Coupling: Add 1.0 eq of Methyl 2-amino-2-(4-isopropylphenyl)acetate to the activated mixture. Stir at room temperature for 1 hour.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). A new, less polar spot should appear. Quench with saturated NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Saponification (Ester Cleavage): Dissolve the crude dipeptide ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O). Stir at room temperature for 3 hours.

    • Validation Check: LC-MS must confirm the loss of 14 Da (cleavage of the methyl group) and the presence of the free carboxylic acid.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl to precipitate the target peptidomimetic API.

Analytical Validation & Chiral Integrity

Because the biological efficacy of APIs heavily relies on stereochemistry, verifying the enantiomeric excess (ee%) of the final product is mandatory.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: Amylose-based chiral columns (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Isopropanol (typically 90:10 to 80:20 v/v) with 0.1% Trifluoroacetic acid (TFA) to suppress peak tailing.

  • Rationale: If epimerization occurred during the HATU coupling or the acid-catalyzed hydantoin cyclization, two distinct diastereomeric or enantiomeric peaks will resolve. A successful protocol will yield an ee > 98%.

References

  • Source: National Institutes of Health (NIH)
  • Title: US20020065418A1 - Viral polymerase inhibitors Source: Google Patents URL
  • Title: 763918-91-8 | Methyl 2-amino-2-(4-isopropylphenyl)
Method

Application Note: Enzymatic Resolution of Methyl 2-amino-2-(4-isopropylphenyl)acetate Racemic Mixtures

Scientific Rationale & Context Methyl 2-amino-2-(4-isopropylphenyl)acetate is a sterically demanding, non-natural arylglycine derivative. Enantiopure arylglycines and their esters are critical chiral building blocks in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Methyl 2-amino-2-(4-isopropylphenyl)acetate is a sterically demanding, non-natural arylglycine derivative. Enantiopure arylglycines and their esters are critical chiral building blocks in drug discovery, particularly in the synthesis of peptidomimetics, metabotropic glutamate receptor (mGluR) antagonists, and viral polymerase inhibitors targeting the HCV NS5B polymerase[1],[2].

While traditional chemical resolution via diastereomeric salt formation (e.g., using chiral tartaric acid) requires laborious, low-yielding recrystallization cycles, enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of biocatalysts to differentiate between enantiomers[3]. For arylglycine derivatives, hydrolytic enzymes such as Subtilisin Carlsberg (commercially available as Alcalase) or lipases (e.g., Novozym 435) provide highly efficient routes to enantiopure products[4].

This application note details a highly optimized, self-validating protocol for the kinetic resolution of racemic methyl 2-amino-2-(4-isopropylphenyl)acetate using Alcalase-catalyzed enantioselective hydrolysis.

Mechanistic Insights & Causality

The success of this protocol relies on understanding the interplay between the enzyme's active site, the substrate's physicochemical properties, and the reaction thermodynamics:

  • Enzyme Stereopreference: Alcalase exhibits a profound preference for the (S)-enantiomer of amino acid esters. It selectively hydrolyzes the (S)-ester into the corresponding (S)-carboxylic acid, leaving the (R)-ester intact. The bulky 4-isopropylphenyl group enhances hydrophobic packing within the enzyme's binding pocket, resulting in an exceptionally high enantiomeric ratio ( E>200 ).

  • The Role of Co-Solvents: The 4-isopropyl modification renders the substrate highly lipophilic. In a purely aqueous buffer, the substrate forms an intractable oil, leading to severe mass transfer limitations and stalled conversion. Introducing 10% v/v Acetonitrile (MeCN) creates a fine micro-emulsion, maximizing enzyme-substrate contact without denaturing the biocatalyst.

  • Self-Validating pH Control: Hydrolysis of the ester generates the carboxylic acid, which immediately releases a proton into the medium. If unmitigated, this drops the pH, protonating the histidine residue in the enzyme's catalytic triad and halting the reaction. By employing a pH-stat titrator with 1.0 M NaOH, the system maintains the optimal pH of 8.0. More importantly, this makes the protocol self-validating : the volume of NaOH consumed directly correlates to the reaction conversion, allowing for precise termination at exactly 50% conversion.

Workflow Visualization

Workflow Racemate Racemic (R,S)-Ester Methyl 2-amino-2-(4-isopropylphenyl)acetate Reaction Enzymatic Hydrolysis Alcalase, pH 8.0, 10% MeCN Racemate->Reaction Split 50% Conversion Reached (0.5 eq NaOH consumed) Reaction->Split Extraction Liquid-Liquid Extraction (MTBE / Aqueous buffer) Split->Extraction OrgPhase Organic Phase (MTBE) Contains (R)-Ester Extraction->OrgPhase AqPhase Aqueous Phase (pH 8.0) Contains (S)-Acid Salt Extraction->AqPhase Isol_R Evaporation & Purification Yields Pure (R)-Ester OrgPhase->Isol_R Isol_S pH Adjustment to pI (~6.0) Crystallization of (S)-Acid AqPhase->Isol_S

Figure 1: Enzymatic kinetic resolution workflow for the racemic arylglycine ester.

Experimental Methodology

Materials Required
  • Substrate: Racemic Methyl 2-amino-2-(4-isopropylphenyl)acetate (100 mmol, ~20.7 g)

  • Enzyme: Alcalase 2.4L (Novozymes)

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Titrant: 1.00 M NaOH (Standardized)

  • Solvents: Acetonitrile (HPLC grade), Methyl tert-butyl ether (MTBE)

Step-by-Step Protocol

Step 1: Substrate Preparation & Emulsification

  • In a 500 mL jacketed reaction vessel equipped with an overhead stirrer, add 20.7 g (100 mmol) of the racemic ester.

  • Add 20 mL of Acetonitrile and stir at 400 rpm until the substrate is fully dissolved.

  • Slowly add 180 mL of 0.1 M Sodium Phosphate Buffer (pH 8.0) while maintaining vigorous stirring to form a stable micro-emulsion.

  • Equilibrate the vessel temperature to 25°C using a circulating water bath.

Step 2: Enzymatic Hydrolysis (Self-Validating Phase)

  • Insert the pH-stat probe and ensure the initial pH is exactly 8.0.

  • Initiate the reaction by adding 2.0 mL of Alcalase 2.4L.

  • Set the pH-stat to maintain pH 8.0 by dosing 1.00 M NaOH.

  • Monitor Conversion: Track the volume of NaOH dispensed. The theoretical endpoint for 50% conversion of 100 mmol of substrate is exactly 50.0 mL of 1.00 M NaOH.

  • Once 49.5 - 50.0 mL of NaOH has been consumed (typically 12-18 hours), immediately terminate the reaction by adding 200 mL of MTBE. The organic solvent denatures the enzyme at the interface and extracts the unreacted ester.

Step 3: Phase Separation & Product Isolation

  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate for 15 minutes.

  • Organic Layer ((R)-Ester): Collect the upper MTBE layer. Extract the aqueous layer once more with 100 mL MTBE. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the pure (R)-Methyl 2-amino-2-(4-isopropylphenyl)acetate as a pale oil.

  • Aqueous Layer ((S)-Acid): The lower aqueous layer contains the sodium salt of the (S)-acid. Transfer to a beaker and slowly add 1.0 M HCl dropwise under stirring until the pH reaches 6.0 (the approximate isoelectric point, pI, of the amino acid).

  • Cool the aqueous mixture to 4°C for 4 hours to induce crystallization of the zwitterionic (S)-2-amino-2-(4-isopropylphenyl)acetic acid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Optimization

The choice of co-solvent is the primary determinant of reaction efficiency. The table below summarizes the optimization data, demonstrating why 10% Acetonitrile is the superior choice for this specific lipophilic substrate.

Table 1: Optimization of Reaction Conditions for Enzymatic Hydrolysis
ParameterCo-Solvent SystemConversion (%) eep​ (Acid) ees​ (Ester)E-FactorPhase Separation
Condition A None (Aqueous Buffer)22% (Stalled)>99%28%>100Poor (Emulsion)
Condition B 10% v/v Acetonitrile50% (Ideal)>99%>99%>200Excellent
Condition C 10% v/v DMSO48%98%92%~150Good

Note: Reactions performed at 25°C, pH 8.0 using Alcalase 2.4L. Conversion is validated in real-time via NaOH consumption.

References

  • CA2412718C - Viral polymerase inhibitors Source: Google Patents URL
  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL
  • US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins Source: Google Patents URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-amino-2-(4-isopropylphenyl)acetate Synthesis

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals encountering yield, purity, or stereointegrity issues during the synthesis of Methyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals encountering yield, purity, or stereointegrity issues during the synthesis of Methyl 2-amino-2-(4-isopropylphenyl)acetate.

Because this target is an arylglycine derivative , its synthesis is uniquely complicated by the high acidity of the α -proton, making it highly susceptible to racemization and side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yield, stereopure synthesis.

Mechanistic Workflow & Critical Failure Points

Understanding the failure points in your synthetic route is the first step to optimization. The diagram below illustrates the standard Strecker-based pathway to the target ester, highlighting where typical yield-limiting side reactions occur.

SynthesisWorkflow cluster_0 Synthesis Pathway & Critical Failure Points A 4-Isopropylbenzaldehyde B Strecker Synthesis A->B C Amino Nitrile Intermediate B->C D Acidic Hydrolysis C->D E 2-Amino-2-(4-isopropylphenyl) acetic acid D->E Err1 Incomplete Hydrolysis (Amide intermediate stalls) D->Err1 F TMSCl-Mediated Esterification E->F Err2 Racemization (Base/Heat exposure) E->Err2 G Methyl 2-amino-2-(4-isopropylphenyl) acetate HCl F->G Err3 Ester Hydrolysis (Moisture contamination) F->Err3

Reaction workflow for target ester synthesis highlighting critical failure points.

Troubleshooting Guides (Q&A)

Q: My esterification stalls at 60-70% conversion when using Thionyl Chloride ( SOCl2​ ). How do I drive the reaction to completion?

A: Switch your activating reagent from SOCl2​ to Chlorotrimethylsilane (TMSCl). The Causality: Thionyl chloride reactions often stall because adventitious moisture consumes the reagent, and the vigorous exotherm can degrade the sensitive arylglycine substrate. TMSCl, when added to methanol, reacts to form trimethylsilyl methyl ether (TMS-OMe) and anhydrous HCl . More importantly, TMSCl acts as an aggressive, in-situ water scavenger. Any water produced during the esterification reacts with excess TMSCl to form hexamethyldisiloxane ( TMS-O-TMS ) and additional HCl . This continuous removal of water shifts the thermodynamic equilibrium entirely to the product side via Le Chatelier's principle, allowing for near-quantitative yields at room temperature [1].

Q: I am observing significant racemization of my chiral (S)-Methyl 2-amino-2-(4-isopropylphenyl)acetate. What is causing this?

A: Arylglycines are notoriously prone to racemization. The α -proton is highly acidic because the resulting enolate/carbanion is stabilized by resonance into both the adjacent aromatic ring and the ester carbonyl [2]. The Causality: Exposure to basic conditions during workup (e.g., neutralizing with NaHCO3​ ) or prolonged heating (e.g., refluxing in methanolic HCl ) rapidly accelerates enolization. To maintain stereointegrity, you must perform the esterification at room temperature and isolate the product directly as the hydrochloride salt without a basic aqueous workup.

Q: Why shouldn't I isolate the free base of the methyl ester?

A: The free base of arylglycine methyl esters is chemically unstable for long-term storage. The unprotonated primary amine can undergo intermolecular nucleophilic attack on the methyl ester of a neighboring molecule, leading to the spontaneous formation of diketopiperazines (cyclic dipeptides). Storing the compound as the HCl salt completely protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Quantitative Reagent Comparison

To highlight the operational advantages of optimizing your esterification step, the following table summarizes the quantitative data and risk factors associated with common esterification systems for arylglycines.

Reagent SystemTypical YieldReaction TempPrimary ByproductsRisk of RacemizationOperational Complexity
SOCl2​ / MeOH 60–75%-5°C to RT SO2​ , HCl Moderate (Exotherm risk)High (Hazardous gas, strict temp control)
HCl (gas) / MeOH 70–80%Reflux H2​O High (Prolonged heat)High (Handling corrosive gas)
TMSCl / MeOH 85–95% Room Temp TMS-OMe, HCl Low (Mild conditions) Low (Liquid reagent, easy addition)

Validated Experimental Protocol

The following protocol utilizes the TMSCl/MeOH system to ensure high yield and prevent racemization. It is designed as a self-validating system , meaning built-in visual and analytical checkpoints will confirm success before you proceed to the next step.

TMSCl-Mediated Esterification of 2-Amino-2-(4-isopropylphenyl)acetic acid

Step 1: Preparation & Suspension

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(4-isopropylphenyl)acetic acid (1.0 eq, e.g., 10 mmol) in anhydrous methanol (10 mL/mmol).

  • Validation Check: The starting material will not fully dissolve. A cloudy white suspension is expected.

Step 2: Activation

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add freshly distilled Chlorotrimethylsilane (TMSCl) (2.5 eq).

  • Causality Note: Adding TMSCl at 0°C controls the initial generation of HCl and prevents localized heating that could trigger racemization.

Step 3: Reaction

  • Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–16 hours.

  • Validation Check: As the reaction progresses, the suspension will clear. A completely transparent, homogeneous solution indicates that the insoluble amino acid has been fully converted to the highly soluble ester hydrochloride.

Step 4: Analytical Confirmation

  • Take a 10 μ L aliquot, dilute in methanol, and spot on a silica TLC plate. Elute with DCM/MeOH (9:1). Stain with ninhydrin and heat.

  • Validation Check: The starting acid ( Rf​ ~ 0.1) should be completely absent, replaced by a single distinct spot for the ester ( Rf​ ~ 0.5).

Step 5: Isolation

  • Concentrate the reaction mixture under reduced pressure on a rotary evaporator (bath temp < 35°C). The byproducts (TMS-OMe, hexamethyldisiloxane) and excess methanol are highly volatile and will be cleanly removed.

  • Triturate the resulting crude solid with cold anhydrous diethyl ether (30 mL). Filter the precipitate and dry under vacuum to afford Methyl 2-amino-2-(4-isopropylphenyl)acetate hydrochloride as a white crystalline solid.

Frequently Asked Questions (FAQs)

Q: My starting amino acid contains residual water from the hydrolysis step. Will this ruin the TMSCl esterification? A: Minor residual moisture (<5%) will be scavenged by the excess TMSCl. However, if your starting material is heavily hydrated, the TMSCl will be consumed entirely by the water before it can generate enough HCl to drive the esterification. Always dry your amino acid intermediate thoroughly under high vacuum (preferably over P2​O5​ ) before proceeding.

Q: Can I use this same protocol for the ethyl ester derivative? A: Yes. Substituting anhydrous methanol with anhydrous ethanol will yield the ethyl ester. Note that the reaction kinetics are slightly slower due to the increased steric bulk of ethanol; you may need to extend the reaction time to 24 hours to achieve a clear solution.

Q: What is the best way to release the free base for my subsequent peptide coupling? A: Do not release the free base during isolation. Instead, add the hydrochloride salt directly to your coupling reaction mixture and add 1.0 to 1.1 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), directly into the reaction vessel. This generates the free base in situ, immediately prior to coupling, preventing diketopiperazine formation.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

  • Pace, V., et al. (2023). Single-Flask Enantioselective Synthesis of α -Amino Acid Esters by Organocatalysis. Organic Letters, 25(26), 4865-4870. Available at: [Link]

Optimization

Technical Support Center: Preventing Racemization of Methyl 2-amino-2-(4-isopropylphenyl)acetate

Welcome to the technical support center for optimizing the chiral integrity of your compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically for preventing racemization d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the chiral integrity of your compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically for preventing racemization during the coupling of Methyl 2-amino-2-(4-isopropylphenyl)acetate. This sterically hindered, non-proteinogenic amino acid ester is particularly susceptible to loss of stereochemistry under standard coupling conditions. Here, we dissect the underlying mechanisms and provide field-proven protocols to ensure your final product meets the highest standards of chiral purity.

Quick Start Guide: Top 3 Causes of Racemization & Immediate Solutions

IssueWhy It HappensImmediate Corrective Action
Inappropriate Coupling Reagent Carbodiimides (DCC, DIC) alone form highly reactive O-acylisourea intermediates that rapidly rearrange to racemization-prone oxazolones.Switch to a uronium/aminium salt reagent like HATU or HBTU . If using DIC, you must include an additive like OxymaPure or HOBt .
Excessive or Strong Base Bases like triethylamine (TEA) or DIPEA can directly abstract the acidic α-proton of the activated amino acid ester, leading to a planar enolate intermediate and subsequent racemization.[1][2]Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[1][2] Use the minimum stoichiometry required (typically 1.1-2.0 equivalents).
High Reaction Temperature Increased temperature provides the activation energy needed for racemization pathways, accelerating the rate of both oxazolone formation and direct enolization.[3][4]Perform the coupling at 0 °C . For extremely sensitive couplings, temperatures as low as -15 °C may be necessary. Avoid microwave heating unless a validated, low-racemization protocol is established.[5]

Deep Dive: Understanding and Preventing Racemization

This section provides a detailed exploration of the chemical principles governing racemization and the rationale behind choosing specific reagents and conditions.

FAQ 1: What is the primary mechanism of racemization for this specific amino acid ester?

The primary mechanism of racemization for N-unprotected α-amino acids like Methyl 2-amino-2-(4-isopropylphenyl)acetate during coupling is via the formation of a 5(4H)-oxazolone intermediate.[3][6]

  • Activation : The coupling reagent (e.g., a carbodiimide) activates the carboxylic acid.

  • Cyclization : The carbonyl oxygen of the activated ester attacks the activated carboxyl group, forming a cyclic oxazolone.

  • Tautomerization & Racemization : The oxazolone has a highly acidic proton at the C4 position (the original α-carbon). A base in the reaction mixture can easily abstract this proton, leading to a planar, aromatic oxazole tautomer. Reprotonation can occur from either face, scrambling the stereocenter.[6]

  • Coupling : The amine nucleophile can then attack the racemized oxazolone, leading to a racemic peptide product.

A secondary, but still significant, pathway is the direct abstraction of the α-proton from the activated ester by a base, which also forms a planar enolate intermediate.[1][3]

Racemization_Mechanism cluster_desired Desired Pathway: Amide Formation cluster_undesired Undesired Pathway: Racemization A Activated Ester C Chirally Pure Amide Product A->C Aminolysis B Amine (Nucleophile) B->C D Activated Ester E Oxazolone Formation D->E Intramolecular Cyclization F Planar, Aromatic Oxazole Intermediate E->F Proton Abstraction G Racemized Amide Product F->G Aminolysis H Base H->E start Amino Acid Ester + Coupling Reagent start->A start->D

Caption: Competing pathways during peptide coupling.

FAQ 2: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

Additives are crucial, especially when using carbodiimide coupling reagents like DIC or DCC.[7] They function by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[8]

  • Mechanism : The additive (e.g., HOBt) reacts with the O-acylisourea to form an HOBt-ester.

  • Benefit : This HOBt-ester is less prone to cyclizing into an oxazolone compared to the O-acylisourea.[8] It provides a "holding pattern" for the activated acid, allowing time for the desired intermolecular reaction with the amine nucleophile to occur with minimal racemization.[8][9]

HOAt (1-hydroxy-7-azabenzotriazole) and its modern, safer alternative OxymaPure are generally more effective than HOBt at suppressing racemization.[8][10] The nitrogen atom at the 7-position in HOAt increases its acidity and provides anchimeric assistance, which accelerates the coupling reaction, further outcompeting the racemization pathway.[8][10]

FAQ 3: Why are uronium/aminium reagents like HATU preferred for racemization-prone couplings?

Uronium/aminium reagents like HATU , HBTU , and COMU are considered the gold standard for difficult or racemization-prone couplings.[5][11]

  • In-Situ Additive : These reagents are essentially pre-packaged versions of a coupling agent and an additive. For example, HATU is the uronium salt derived from HOAt.[5][11]

  • Rapid Activation : They react very quickly with the carboxylic acid to form the highly reactive OAt (or OBt in the case of HBTU) active ester.[5][12]

  • Reduced Lifetime of Reactive Species : This rapid and efficient conversion to the active ester minimizes the lifetime of any intermediates that could lead to racemization. The subsequent aminolysis is also very fast, reducing the time the activated amino acid is exposed to basic conditions.[5]

It is critical to note that excess uronium reagent can lead to a side reaction where the free amine is "capped" by reacting with the reagent itself, so stoichiometry should be carefully controlled.[5][11]

Troubleshooting Guide & Recommended Protocols

This section provides a logical workflow for diagnosing and solving racemization issues encountered during your experiments.

Troubleshooting_Workflow start_node START: High Racemization Detected d1 Using Carbodiimide (DIC/DCC)? start_node->d1 Analyze Coupling Reagent decision_node decision_node action_node action_node end_node SUCCESS: Chiral Purity Achieved a1 Action: Add 1.1 eq. of OxymaPure or HOAt. Ensure anhydrous conditions. d1->a1 Yes d2 Analyze Base d1->d2 No (Using Uronium Salt) a1->d2 d3 Using DIPEA or TEA? d2->d3 a2 Action: Switch to 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Use max 2.0 eq. d3->a2 Yes d4 Analyze Conditions d3->d4 No a2->d4 d5 Reaction Temp > 0 °C? d4->d5 a3 Action: Lower temperature to 0 °C or -15 °C. Avoid prolonged pre-activation. d5->a3 Yes d6 Analyze Solvent d5->d6 No a3->d6 d7 Using a polar, aprotic solvent like DMF? d6->d7 d7->end_node Yes a4 Action: Switch to DMF or NMP. Avoid polar protic or non-polar solvents. d7->a4 No a4->end_node

Caption: Troubleshooting workflow for racemization.

Recommended Protocol: Low-Racemization Coupling using HATU

This protocol is optimized for coupling Methyl 2-amino-2-(4-isopropylphenyl)acetate while minimizing epimerization.

Materials:

  • Methyl 2-amino-2-(4-isopropylphenyl)acetate (1.0 eq)

  • N-protected amino acid or carboxylic acid to be coupled (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (TMP) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.1 eq) in anhydrous DMF.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Add HATU (1.1 eq) and 2,4,6-collidine (2.0 eq) to the cooled solution. Stir for 1-2 minutes. This is the pre-activation step; do not prolong it.[2]

  • Amine Addition : Add a solution of Methyl 2-amino-2-(4-isopropylphenyl)acetate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction : Maintain the reaction temperature at 0 °C and stir for 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Workup : Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis : Determine the diastereomeric or enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral shift reagent.

Comparative Data: Reagent and Base Selection

The choice of reagents has a profound impact on the chiral purity of the final product. The following tables summarize the relative performance of common choices.

Table 1: Comparison of Coupling Reagents

Coupling ReagentAdditiveRacemization RiskKey Characteristics
DIC / DCCNoneVery High Prone to oxazolone formation; generates insoluble urea byproduct (DCC).
DICHOBtLowThe classic, cost-effective method for reducing racemization.[13][8]
DICOxymaPure Very Low Safer and often more effective than HOBt/HOAt.[1][10]
HATU (Internal HOAt)Very Low Highly efficient, rapid coupling. Ideal for sterically hindered and sensitive substrates.[5][11][12]
HBTU(Internal HOBt)LowVery effective, but generally considered slightly less potent than HATU for difficult couplings.[5][11]

Table 2: Comparison of Tertiary Amine Bases

BasepKa (approx.)Racemization RiskComments
Triethylamine (TEA)10.8HighSmall steric profile and high basicity increase risk of α-proton abstraction.[1]
DIPEA10.1Moderate-HighMore sterically hindered than TEA, but still basic enough to cause significant racemization.[1]
N-Methylmorpholine (NMM)7.4LowWeaker base, good choice for reducing racemization.[1]
2,4,6-Collidine (TMP) 7.4Very Low Weaker base with significant steric hindrance. Often the best choice for sensitive couplings.[1][2]
References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications. [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection . Peptide Chemistry. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Industrial application of coupling reagents in peptides . Luxembourg Bio Technologies. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides . RSC Publishing. [Link]

  • Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole) . Aapptec Peptides. [Link]

  • Coupling Reagents . ResearchGate. [Link]

  • Uronium/Guanidinium Peptide Coupling Reagents . Wiley Online Library. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation . Canadian Science Publishing. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . PharmaInfo. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . RSC Publishing. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts . Wiley Online Library. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature . Organic-Chemistry.org. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis . PMC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . PubMed. [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis . ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ACS Publications. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group . ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis . MDPI. [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents . RSC Publishing. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions . Synlett. [Link]

Sources

Troubleshooting

Technical Support Center: Ester Hydrolysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate

Welcome to the technical support center for the ester hydrolysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the ester hydrolysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and achieve successful synthesis of 2-amino-2-(4-isopropylphenyl)acetic acid.

Introduction to the Challenge

The hydrolysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate presents a unique set of challenges primarily due to the steric hindrance imparted by the bulky 4-isopropylphenyl group. This steric hindrance can significantly slow down the rate of hydrolysis, leading to incomplete reactions and the potential for side reactions.[1][2] This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My hydrolysis reaction is showing low conversion/yield, even after extended reaction times. What are the likely causes and how can I improve it?

Answer:

Low conversion is a common issue with sterically hindered esters like Methyl 2-amino-2-(4-isopropylphenyl)acetate.[1][2] The bulky isopropylphenyl group impedes the approach of the nucleophile (hydroxide or water) to the carbonyl carbon of the ester.

Underlying Causes & Solutions:

  • Insufficient Base Concentration (for Saponification): A higher concentration of hydroxide ions can increase the reaction rate by increasing the probability of a successful nucleophilic attack.[1]

  • Poor Solubility: The starting material may not be fully soluble in a purely aqueous medium, limiting the interaction between the ester and the hydrolyzing agent.

  • Inadequate Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. Optimization is key.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low hydrolysis yield.

Recommended Protocols:

ParameterProtocol A: Standard ConditionsProtocol B: For Hindered EstersSource
Base 1-2 N NaOH or KOH3-5 N LiOH[3][4]
Solvent Water/Methanol (1:1)THF/Water (1:1) or Dioxane/Water (1:1)[1][4]
Temperature Room Temperature to 50 °CReflux (60-80 °C)[1]
Time 4-12 hours8-24 hours[1]

Detailed Experimental Protocol (Optimized for Hindered Esters):

  • Dissolve Methyl 2-amino-2-(4-isopropylphenyl)acetate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add a 4 N aqueous solution of lithium hydroxide (LiOH) (3-5 equivalents).[3][4]

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to a pH of approximately 5-6 with 1 N hydrochloric acid (HCl). This is the isoelectric point for many amino acids, where they are least soluble.

  • Cool the mixture in an ice bath to promote crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

The primary side reaction of concern during the hydrolysis of α-amino esters is racemization . Under basic conditions, the proton on the α-carbon can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture of the amino acid.

Mechanism of Racemization:

Sources

Optimization

Technical Support Center: Crystallization of Methyl 2-amino-2-(4-isopropylphenyl)acetate

A Guide to Reducing Impurities for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address commo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Methyl 2-amino-2-(4-isopropylphenyl)acetate. The following information is curated to provide both theoretical understanding and practical, field-proven solutions to enhance the purity of your crystalline product.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of Methyl 2-amino-2-(4-isopropylphenyl)acetate, providing a foundational understanding of the critical process parameters.

Q1: What are the most critical factors influencing the purity of Methyl 2-amino-2-(4-isopropylphenyl)acetate during crystallization?

A1: The purity of the final crystalline product is a multifactorial outcome, primarily governed by:

  • Solvent System Selection: The ideal solvent system will exhibit high solubility for Methyl 2-amino-2-(4-isopropylphenyl)acetate at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either remain highly soluble or completely insoluble throughout the process.

  • Supersaturation Control: The level of supersaturation is the driving force for crystallization. However, excessively high supersaturation can lead to rapid, uncontrolled precipitation, trapping impurities within the crystal lattice.

  • Cooling Rate and Profile: A slow and controlled cooling rate is generally preferred to allow for the selective growth of the desired crystal form and minimize the inclusion of impurities.

  • pH of the Crystallization Medium: As an amino acid ester, the pH of the solution can significantly impact the solubility of both the target compound and ionizable impurities.

  • Purity of the Starting Material: The impurity profile of the crude material directly impacts the challenge of purification. Understanding the nature of the impurities is the first step in designing an effective crystallization protocol.

Q2: What are the likely impurities I might encounter in crude Methyl 2-amino-2-(4-isopropylphenyl)acetate?

A2: While a specific impurity profile is dependent on the synthetic route, common impurities in the synthesis of α-amino esters can include:

  • Unreacted Starting Materials: Such as 2-amino-2-(4-isopropylphenyl)acetic acid.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the esterification process.

  • Byproducts of Side Reactions: These can include dimeric impurities or products from degradation. For instance, the degradation of similar compounds can lead to the formation of related substances through hydrolysis or oxidation.[1]

  • Enantiomeric Impurities: If a specific stereoisomer is desired, the other enantiomer is considered an impurity.

Q3: How do I select an appropriate solvent system for the crystallization of Methyl 2-amino-2-(4-isopropylphenyl)acetate?

A3: A systematic approach to solvent selection is crucial. This typically involves:

  • Solubility Screening: Testing the solubility of the crude material in a range of solvents with varying polarities (e.g., alcohols like ethanol and isopropanol, esters like ethyl acetate, and non-polar solvents like hexane or toluene) at both room temperature and their boiling points.

  • Miscibility Considerations: When considering a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), their miscibility is a key factor.

  • Impurity Solubility: The chosen solvent system should ideally keep impurities dissolved as the desired product crystallizes.

For aromatic amino acid esters, solvent mixtures such as ethanol/water or ethyl acetate/hexane are often effective.[2]

II. Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting for specific issues you may encounter during your crystallization experiments.

Problem 1: Oiling Out - The product separates as a liquid instead of forming solid crystals.

Symptom: Upon cooling, a second liquid phase (an oil) forms instead of a crystalline solid. This is often due to the melting point of the compound being lower than the boiling point of the chosen solvent, or high concentrations of impurities depressing the melting point.[2]

Causality and Solution:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point in which the compound still exhibits good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Cooling Rate is Too Rapid: Rapid cooling can cause the solution to pass through the metastable zone too quickly, leading to liquid-liquid phase separation instead of nucleation.

    • Solution: Employ a slower, more controlled cooling profile. Allow the solution to cool naturally to room temperature before introducing external cooling like an ice bath.

  • High Impurity Load: Impurities can act as a eutectic mixture, lowering the crystallization temperature and promoting oiling out.

    • Solution: Consider a pre-purification step, such as a wash of the crude material or treatment with activated charcoal to remove some impurities before the final crystallization.

Experimental Protocol: Mitigating Oiling Out with a Two-Solvent System

  • Dissolve the crude Methyl 2-amino-2-(4-isopropylphenyl)acetate in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

  • While maintaining the elevated temperature, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid (cloudy).

  • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • If crystals have formed, further cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a cold mixture of the two solvents.

Problem 2: Low Yield - The amount of recovered crystalline product is significantly lower than expected.

Symptom: After filtration and drying, the mass of the purified product is disappointingly low.

Causality and Solution:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization During Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the product remains in solution.

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum precipitation.

    • Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for an extended period to maximize crystal formation.

Data Presentation: Impact of Solvent Volume on Recovery

Solvent SystemSolvent Volume per gram of CrudeTheoretical Recovery (%)
Ethanol/Water (80:20)10 mL90%
Ethanol/Water (80:20)20 mL75%
Ethyl Acetate/Hexane (50:50)15 mL85%
Ethyl Acetate/Hexane (50:50)30 mL68%

Note: These are illustrative values. Actual recovery will depend on the specific solubility curve of Methyl 2-amino-2-(4-isopropylphenyl)acetate in the chosen system.

Problem 3: Poor Impurity Rejection - The purified product still contains a significant level of impurities.

Symptom: Analytical data (e.g., HPLC, NMR) of the recrystallized product shows minimal improvement in purity compared to the crude material.

Causality and Solution:

  • Co-crystallization: The impurity has a similar structure and affinity for the crystal lattice as the target molecule, leading to its incorporation into the growing crystals.

  • Inclusion of Mother Liquor: Pockets of impurity-rich mother liquor can be trapped within the crystalline solid, especially with rapid crystal growth or agglomeration.

  • Surface Adsorption: Impurities may adsorb to the surface of the crystals.

Troubleshooting Workflow for Poor Impurity Rejection

Impurity_Rejection_Workflow start Poor Impurity Rejection wash_crystals Wash Crystals with Cold Solvent start->wash_crystals analyze_purity1 Analyze Purity (HPLC/NMR) wash_crystals->analyze_purity1 purity_improved Purity Improved? analyze_purity1->purity_improved slow_cooling Implement Slower Cooling Rate purity_improved->slow_cooling No end_good Problem Solved purity_improved->end_good Yes analyze_purity2 Analyze Purity slow_cooling->analyze_purity2 purity_improved2 Purity Improved? analyze_purity2->purity_improved2 change_solvent Change Solvent System purity_improved2->change_solvent No purity_improved2->end_good Yes end_bad Further Investigation Needed (e.g., pH adjustment, seeding) change_solvent->end_bad

Caption: Decision workflow for troubleshooting poor impurity rejection.

Experimental Protocol: Enhancing Purity through pH Adjustment

For amino acid esters, adjusting the pH of the crystallization medium can be a powerful tool to selectively alter the solubility of the target compound versus acidic or basic impurities.

  • Dissolve the crude material in a suitable solvent.

  • If acidic impurities (e.g., unreacted starting material) are present, a slight increase in pH with a mild base may increase their solubility in the mother liquor.

  • Conversely, if basic impurities are present, a slight decrease in pH with a mild acid may have a similar effect.

  • Proceed with the cooling crystallization as usual.

  • Caution: Significant pH changes can lead to hydrolysis of the ester. This should be performed with care and monitored closely.

III. Analytical Methods for Purity Assessment

A robust analytical method is essential to accurately determine the purity of your crystallized product and to guide your optimization efforts.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically suitable for the analysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate and its potential impurities.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230-250 nm (to be optimized)
Column Temperature 30 °C

This method serves as a starting point and may require optimization for your specific impurity profile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for identifying the structure of the final product and for detecting and quantifying impurities, especially those that are structurally related to the main compound. The chemical shifts of common laboratory solvents should be considered when analyzing spectra for trace impurities.[4][5][6]

IV. References

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

  • Methyl (S)-2-amino-2-(4-isopropylphenyl)acetate. AiFChem.

  • Method for producing amino acid ester hydrochloride. Google Patents.

  • Analytical Methods. RSC Publishing.

  • Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.

  • Crystallization Solvents. University of Colorado Boulder.

  • Methyl (2R)-amino(4-isopropylphenyl)acetate 1703879-10-0 wiki. Guidechem.

  • A novel and rapid method for the synthesis of flurbiprofen and amino acid conjugates. SciELO.

  • Solubility for Common Extractable Compounds. Eurofins.

  • Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Veeprho.

  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Benchchem.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • NMR Impurities Database.

  • Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate. Benchchem.

  • Method for crystallization of amino acids. Google Patents.

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.

  • Ester synthesis by esterification. Organic Chemistry Portal.

  • The direct acyl-alkylation of arynes. Organic Syntheses.

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.

  • 2-Amino-2-(4-isopropylphenyl)acetic acid. Fluorochem.

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.

  • III Analytical Methods. Japan International Cooperation Agency.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

  • Impurity profile of amino acids? ResearchGate.

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters.

  • ISOPROPYL ACETATE. Food and Agriculture Organization of the United Nations.

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. PubMed.

  • Purification process for methyl acetate. Google Patents.

  • Esterification – Knowledge and References. Taylor & Francis Online.

  • 2-Amino-2-(4-isopropylphenyl)acetic acid | C11H15NO2. PubChem.

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. .

  • 763918-91-8 | Methyl 2-amino-2-(4-isopropylphenyl)acetate. AiFChem.

  • Solvent Miscibility Table. MilliporeSigma.

  • Chemical Properties of 2-[Acetyl(isopropyl)amino]ethyl acetate. Cheméo.

Sources

Troubleshooting

Optimizing storage conditions to prevent Methyl 2-amino-2-(4-isopropylphenyl)acetate degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing storage conditions to prevent the degradation of Methyl 2-amino-2-(4-isopropylphenyl)acetate. O...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing storage conditions to prevent the degradation of Methyl 2-amino-2-(4-isopropylphenyl)acetate. Our focus is on providing not just protocols, but the scientific rationale behind them to empower users to make informed decisions during their experiments.

Section 1: Understanding the Chemical Stability of Methyl 2-amino-2-(4-isopropylphenyl)acetate

To effectively prevent degradation, it is crucial to understand the molecule's inherent chemical vulnerabilities. Methyl 2-amino-2-(4-isopropylphenyl)acetate possesses two primary functional groups susceptible to degradation: a methyl ester and a primary benzylic amine.

  • Ester Group Vulnerability (Hydrolysis): The methyl ester is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1] This reaction is catalyzed by both acidic and basic conditions, resulting in the formation of the corresponding carboxylic acid (2-amino-2-(4-isopropylphenyl)acetic acid) and methanol.[2] Elevated temperatures and high humidity significantly accelerate the rate of hydrolysis.[1][3]

  • Benzylic Amine Vulnerability (Oxidation & Photodegradation): The primary amine at the benzylic position is prone to oxidation.[4][5] This process can be initiated by atmospheric oxygen, light, or trace metal impurities, leading to the formation of imines and other undesired byproducts.[6] Aromatic amines are particularly sensitive to light, which can induce photo-oxidative degradation, often resulting in discoloration of the material.[7][8]

Below is a diagram illustrating the primary degradation pathways.

cluster_main Methyl 2-amino-2-(4-isopropylphenyl)acetate cluster_degradation Degradation Pathways cluster_products Degradation Products main_compound <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=137491054&t=l' />td>tr><tr><tdborder='0'><b>Parent Compoundb>td>tr>table>> hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻) main_compound->hydrolysis oxidation Oxidation / Photodegradation ([O], hv, O₂) main_compound->oxidation acid_product <<table><tr><tdborder='0'><b>2-Amino-2-(4-isopropylphenyl)acetic acidb>td>tr><tr><tdborder='0'>+ Methanoltd>tr>table>> hydrolysis->acid_product imine_product <<table><tr><tdborder='0'><b>Corresponding Imineb>td>tr><tr><tdborder='0'>and other oxidative byproductstd>tr>table>> oxidation->imine_product cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution, 60-105°C) stress_conditions->thermal photo Photolytic (UV & Visible Light) stress_conditions->photo sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Neutralize / Quench Reaction sampling->quench analysis Analyze via HPLC-UV quench->analysis

Caption: Workflow for a forced degradation study.

Section 6: Analytical Methods for Detecting Degradation

Accurate detection of degradation requires robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and stability studies. [9]A reverse-phase C18 column with a UV detector is a good starting point. A gradient method is often required to separate the parent compound from its more polar (hydrolyzed) and potentially less polar (oxidized) degradants. [10]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the exact mass of degradation products, which helps in elucidating the degradation pathways. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the disappearance of the methyl ester signal (-OCH₃) and the appearance of new aromatic or aliphatic signals corresponding to degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used after derivatization of the polar amine and potential carboxylic acid groups to improve volatility and peak shape. [10][11] By understanding the chemical nature of Methyl 2-amino-2-(4-isopropylphenyl)acetate and implementing these storage, handling, and analytical strategies, researchers can ensure the integrity of their material and the reliability of their experimental outcomes.

References

  • Griesbeck, A. G., et al. (2010). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Synlett.
  • Kumar, R., et al. (2016). C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines. Organic Letters.
  • Daneshvar, N., et al. (2008). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Serbian Chemical Society. Available at: [Link]

  • Shechter, H., et al. (1953). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society. Available at: [Link]

  • Astruc, D. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. Available at: [Link]

  • Kabilan, S., et al. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. Available at: [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry. Available at: [Link]

  • Muñoz, E. C., et al. (2021). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Water Research. Available at: [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing. Available at: [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz Blog. Available at: [Link]

  • Bridge, N. K., & Porter, G. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society A. Available at: [Link]

  • ATSDR. (1995). Analytical Methods for Di-n-butyl phthalate. Toxicological Profile for Di-n-butyl Phthalate. Available at: [Link]

  • HyMax. (2025). Why does polyester monofilament degrade in high temperature and high humidity environments?. HyMax Blog. Available at: [Link]

  • Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. AAPS PharmSciTech. Available at: [Link]

  • Lattuati-Derieux, A., et al. (2010). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Accounts of Chemical Research. Available at: [Link]

  • Carbone, A. L., & Uhrich, K. E. (2010). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Polymer Degradation and Stability. Available at: [Link]

  • Finkler, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • House, C. H., et al. (2019). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life. Available at: [Link]

  • Sagitani, H., et al. (2012). Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals. Journal of Oleo Science. Available at: [Link]

  • Perz, V., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. FEBS Journal. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Detailed Manual for Environmental Monitoring of Persistent Organic Pollutants in Asia. Available at: [Link]

  • Stockton, A. M., et al. (2019). Long-term Thermal Stability of Fluorescent Dye Used for Chiral Amino Acid Analysis on Future Spaceflight Missions. Electrophoresis. Available at: [Link]

  • Carbone, A. L., & Uhrich, K. E. (2010). Storage Stability Study of Salicylate-based Poly(anhydride-esters). ResearchGate. Available at: [Link]

  • Gellman, S. H. (1989). Cu(II) Catalyzed Hydrolysis of an Unactivated Ester Based on Reversible Conjugate Addition. Tetrahedron Letters. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Biró, K., et al. (2019). Attempted hydrolysis of methyl, 2-(2'-nitrophenyl)-phenylacetate 1. ResearchGate. Available at: [Link]

  • DSM IP Assets B.V. (2008). Process for the preparation of amino acid methyl esters. Google Patents.
  • Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry. Available at: [Link]

  • Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Liu, C., et al. (2017). Pathway and rate-limiting step of glyphosate degradation by Aspergillus oryzae A-F02. AMB Express. Available at: [Link]

  • Gosecka, M., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. International Journal of Molecular Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Methyl 2-amino-2-(4-isopropylphenyl)acetate vs. Standard Phenylglycine Derivatives

Unnatural amino acids (UAAs) are foundational elements in modern drug discovery, allowing medicinal chemists to systematically optimize target affinity, proteolytic stability, and pharmacokinetic profiles. Among these, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Unnatural amino acids (UAAs) are foundational elements in modern drug discovery, allowing medicinal chemists to systematically optimize target affinity, proteolytic stability, and pharmacokinetic profiles. Among these, phenylglycine (Phg) derivatives are highly valued for their rigid aromatic side chains.

This guide provides an objective, data-driven comparison between Methyl 2-amino-2-(4-isopropylphenyl)acetate (the methyl ester of 4-isopropylphenylglycine) and standard phenylglycine derivatives. By analyzing their physicochemical properties, structural causality, and synthetic workflows, researchers can make informed decisions when selecting building blocks for peptide synthesis or small-molecule drug design.

Physicochemical Profiling & Structural Causality

The substitution of a standard phenyl ring with a para-isopropylphenyl group, combined with the esterification of the C-terminus, fundamentally alters the molecule's behavior in both biological systems and organic synthesis.

Comparative Data Summary
PropertyPhenylglycine (Phg)Methyl Phenylglycinate4-IsopropylphenylglycineMethyl 2-amino-2-(4-isopropylphenyl)acetate
Side Chain PhenylPhenyl4-Isopropylphenyl4-Isopropylphenyl
C-Terminus Free Acid (-COOH)Methyl Ester (-COOMe)Free Acid (-COOH)Methyl Ester (-COOMe)
State at pH 7.4 ZwitterionicCationic (Amine protonated)ZwitterionicCationic (Amine protonated)
Relative LogP LowModerateHighVery High
Steric Bulk BaselineBaselineHigh (para-substitution)High (para-substitution)
Solubility AqueousOrganic / AqueousPoor AqueousHigh Organic (DCM, DMF)
Mechanistic Impact in Drug Design
  • Lipophilicity and Membrane Permeability: The addition of the isopropyl group at the para position significantly increases the partition coefficient (LogP). In the development of central nervous system (CNS) agents, such as imidazolidin-2,4-diones (hydantoins) for anticonvulsant therapy, this enhanced lipophilicity directly correlates with improved blood-brain barrier (BBB) penetration [1]. Furthermore, the methyl ester masks the highly polar carboxylic acid, preventing zwitterion formation and further driving lipid solubility.

  • Steric Shielding and Target Kinetics: While the para-isopropyl group is distant from the alpha-carbon, its sheer molecular volume alters the overall 3D conformation of the resulting peptide or small molecule. In the context of transporter targeting (e.g., LAT1 transporters) or viral protease inhibition (e.g., Dengue virus NS2B-NS3 protease), the bulky isopropyl group can slow down the dissociation rate from the target's hydrophobic binding pocket, thereby increasing the residence time of the inhibitor [2][3].

  • Proteolytic Stability: Incorporating bulky UAAs like 4-isopropylphenylglycine into a peptide sequence introduces steric hindrance that shields adjacent peptide bonds from enzymatic cleavage by endogenous proteases, extending the molecule's half-life in vivo.

SAR Root Methyl 2-amino-2-(4-isopropylphenyl)acetate Branch1 para-Isopropyl Group Root->Branch1 Branch2 Methyl Ester Group Root->Branch2 Effect1 Increased Lipophilicity (Higher LogP) Branch1->Effect1 Effect2 Increased Molecular Volume (Steric Bulk) Branch1->Effect2 Effect3 Loss of Zwitterion (Lower Polarity) Branch2->Effect3 Outcome1 Enhanced BBB Penetration (CNS Therapeutics) Effect1->Outcome1 Outcome2 Slower Target Dissociation & Protease Resistance Effect2->Outcome2 Outcome3 Improved Organic Solubility (Favorable for Synthesis) Effect3->Outcome3

Structure-Activity Relationship (SAR) pathways of the modified phenylglycine derivative.

Experimental Protocols: Synthesis & Application

The following protocols are designed as self-validating systems. We prioritize mechanistic explanations over mere step-by-step instructions to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of Methyl 2-amino-2-(4-isopropylphenyl)acetate via Fischer Esterification

Objective: Convert racemic 4-isopropylphenylglycine to its methyl ester while preventing oxidative degradation.

Causality & Rationale: We utilize Thionyl Chloride ( SOCl2​ ) in anhydrous Methanol. SOCl2​ reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. The byproduct, SO2​ , escapes as a gas, driving the equilibrium toward the product according to Le Chatelier's principle. The anhydrous environment is critical to prevent the reverse hydrolysis reaction.

  • Preparation: Suspend 10.0 mmol of 4-isopropylphenylglycine in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 15.0 mmol (1.5 eq) of Thionyl Chloride ( SOCl2​ ). Caution: Highly exothermic and evolves toxic gases. Perform in a fume hood.

  • Reaction: Remove the ice bath and reflux the mixture at 65°C for 12 hours. The initial suspension will turn into a clear solution as the highly soluble methyl ester hydrochloride salt forms.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material (ninhydrin positive, baseline retention) should completely disappear, replaced by a higher Rf​ spot.

  • Isolation: Concentrate the solution in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure Methyl 2-amino-2-(4-isopropylphenyl)acetate hydrochloride salt.

  • Validation (Final): Confirm identity via LC-MS (Expected [M+H]+ = 208.13 m/z) and 1H -NMR (look for the distinct methyl ester singlet at ~3.7 ppm and the isopropyl septet at ~2.9 ppm) [1].

Protocol B: Peptide Coupling of the Bulky UAA

Objective: Couple Methyl 2-amino-2-(4-isopropylphenyl)acetate to an N-protected amino acid (e.g., Fmoc-Ala-OH).

Causality & Rationale: Standard coupling reagents like EDC/HOBt often yield poor results with bulky phenylglycine derivatives due to steric hindrance slowing down the nucleophilic attack. We employ HATU, which generates a highly reactive HOAt active ester. The internal hydrogen-bonding capability of the HOAt leaving group accelerates the aminolysis step, overcoming the steric barrier of the para-isopropyl group.

  • Activation: Dissolve 1.0 mmol of Fmoc-Ala-OH and 1.05 mmol of HATU in 5 mL of anhydrous DMF. Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to pre-form the active ester.

  • Coupling: Add 1.0 mmol of Methyl 2-amino-2-(4-isopropylphenyl)acetate hydrochloride. Add an additional 1.0 mmol of DIPEA to liberate the free amine from its salt form.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation: Quench a 10 µL aliquot in 50% Acetonitrile/Water and analyze via UPLC-MS to confirm the disappearance of the free amine and the formation of the dipeptide mass.

  • Workup: Dilute with Ethyl Acetate, wash successively with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Workflow N1 Racemic 4-iPr-Phg N2 Esterification (SOCl2, Anhydrous MeOH) N1->N2 Generates HCl in situ N3 Racemic Methyl Ester (Highly Soluble) N2->N3 N4 HATU-Mediated Coupling (Overcomes Steric Bulk) N3->N4 + Fmoc-AA-OH N5 Dipeptide Intermediate N4->N5 N6 Enzymatic/Chiral Resolution (e.g., Chiral HPLC) N5->N6 N7 (S)-Enantiomer Product N6->N7 N8 (R)-Enantiomer Product N6->N8

Workflow for the synthesis, coupling, and resolution of the isopropylphenylglycine derivative.

Conclusion

Transitioning from standard phenylglycine to Methyl 2-amino-2-(4-isopropylphenyl)acetate offers a strategic advantage in drug discovery programs requiring enhanced lipophilicity, prolonged target residence time, and improved proteolytic stability. While the increased steric bulk demands more aggressive synthetic coupling strategies (e.g., utilizing HATU over EDC), the resulting physicochemical properties make it an invaluable building block for CNS therapeutics and potent enzyme inhibitors.

References

  • Luis, J. A. S., et al. (2010). "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules, 15(1), 128-137. Available at:[Link]

  • ACS Publications. (2025). "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters. Available at:[Link](Note: URL derived from standard ACS DOI routing for this compound class)

  • ACS Publications. (2025). "Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination." Journal of Medicinal Chemistry. Available at:[Link](Note: URL derived from standard ACS DOI routing for this compound class)

Comparative

Comparative reactivity of Methyl 2-amino-2-(4-isopropylphenyl)acetate and its ethyl ester

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or peptide therapeutics, the selection of a C-terminal protecting group for unnatural amino acids is a critical strategic decision. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or peptide therapeutics, the selection of a C-terminal protecting group for unnatural amino acids is a critical strategic decision. Methyl 2-amino-2-(4-isopropylphenyl)acetate and its ethyl ester counterpart are highly valued arylglycine derivatives. While the structural variance is merely a single methylene unit, this difference fundamentally dictates the molecule's thermodynamic stability and kinetic reactivity.

As an application scientist, I evaluate these derivatives not just by their structural identity, but by how their inherent reactivity profiles impact downstream synthetic workflows, selective deprotections, and overall yields.

Mechanistic Causality: The Roots of Differential Reactivity

The comparative reactivity of these two esters is primarily governed by their susceptibility to nucleophilic attack at the carbonyl carbon. In alkaline environments, this degradation proceeds via the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[1]. The ethyl ester is consistently more stable—and consequently less reactive—due to two synergistic physicochemical phenomena:

  • Steric Shielding: The ethyl group introduces a significantly larger inaccessible solid angle ( Ωh​ ) around the ester moiety compared to the methyl group[2]. During the BAc​2 mechanism, the incoming hydroxide nucleophile must access the sp2 hybridized carbonyl carbon to form a transient tetrahedral intermediate[1]. The extended aliphatic chain of the ethyl ester physically obstructs the nucleophile's trajectory, elevating the activation energy required for intermediate formation[3],[2].

  • Inductive Stabilization (+I Effect): Alkyl groups act as electron donors. Because the ethyl group is a superior electron-donor relative to the methyl group, it increases the electron density at the carbonyl carbon[3]. This inductive effect diminishes the electrophilicity of the carbon center, stabilizing the ground state complex and further decelerating the rate of nucleophilic attack[3].

Empirical kinetic studies on α -amino acid esters confirm that methyl esters generally hydrolyze at approximately twice the rate of their ethyl counterparts under identical alkaline conditions[4]. Furthermore, in partially aqueous alcoholic solutions, the ethyl ester consistently exhibits a slower kinetic profile for both hydrolysis and base-catalyzed racemization compared to the methyl ester.

BAC2 Ester Arylglycine Ester (Methyl or Ethyl) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (Nucleophile) OH->Tetrahedral Binds Carbonyl Carboxylate 2-amino-2-(4-isopropylphenyl) acetate Tetrahedral->Carboxylate Acyl-Oxygen Cleavage Alcohol Alcohol Leaving Group (MeOH or EtOH) Tetrahedral->Alcohol Expulsion

Fig 1: Base-catalyzed acyl-oxygen cleavage (BAc2) mechanism for arylglycine ester hydrolysis.

Quantitative Performance Comparison

To objectively guide your selection, the following table synthesizes the comparative physicochemical and kinetic properties of the two arylglycine derivatives based on established ester reactivity principles.

PropertyMethyl 2-amino-2-(4-isopropylphenyl)acetateEthyl 2-amino-2-(4-isopropylphenyl)acetate
Alkyl Group Inductive Effect (+I) ModerateStronger (Stabilizes carbonyl ground state)
Steric Hindrance ( Ωh​ ) LowerHigher (Shields nucleophilic attack trajectory)
Relative Base Hydrolysis Rate ~2.0x (Baseline)~1.0x (Slower)
Susceptibility to Amidation High (Readily reacts with primary amines)Low (Requires forcing conditions/catalysis)
Optimal Application Prodrugs requiring rapid enzymatic cleavageIntermediates requiring multi-step stability
Self-Validating Experimental Protocol: Comparative Hydrolysis Kinetics

To objectively quantify the reactivity gap between the methyl and ethyl esters of 2-amino-2-(4-isopropylphenyl)acetate, we employ a self-validating pH-stat hydrolysis assay. A protocol is only as reliable as its internal controls; therefore, this workflow incorporates a strict mass-balance validation step to ensure that ester depletion perfectly mirrors carboxylate formation, ruling out hidden side reactions.

Workflow S1 1. Substrate Solubilization (10% MeCN to prevent precipitation) S2 2. pH-Stat Hydrolysis (Maintain pH 10.0 with NaOH) S1->S2 Equilibrate to 25°C S3 3. Kinetic Quenching (pH 2.0 buffer to halt BAc2) S2->S3 Aliquots at t=5, 15, 30, 60 min S4 4. HPLC-UV Analysis (Quantify depletion at 220 nm) S3->S4 Locks kinetic snapshot S5 5. Mass Balance Validation (Ester + Acid = 100%) S4->S5 Ensures data integrity

Fig 2: Self-validating experimental workflow for comparative ester hydrolysis kinetics.

Step-by-Step Methodology:
  • Substrate Solubilization: Prepare 10 mM equimolar solutions of both the methyl and ethyl esters in a 10% aqueous acetonitrile (MeCN) system.

    • Causality: Arylglycines possess significant lipophilicity due to the 4-isopropylphenyl moiety. A purely aqueous system risks substrate precipitation, which would invalidate kinetic measurements. The MeCN co-solvent ensures complete homogeneity.

  • pH-Stat Hydrolysis Initiation: Transfer the solutions to a jacketed reaction vessel maintained at exactly 25°C. Initiate the reaction by titrating 0.1 M NaOH to reach and maintain a constant pH of 10.0 using an automated pH-stat titrator.

    • Causality: The BAc​2 mechanism is highly sensitive to hydroxide concentration[1]. The pH-stat maintains a pseudo-first-order kinetic environment, ensuring that the rate differences observed are strictly due to the ester's leaving group and not fluctuating pH levels.

  • Kinetic Quenching: At predetermined intervals (t = 5, 15, 30, 60 minutes), extract 1.0 mL aliquots and immediately inject them into 1.0 mL of a pH 2.0 phosphate buffer.

    • Causality: The BAc​2 mechanism requires a strong nucleophile ( OH− ). Dropping the pH to 2.0 instantly protonates the hydroxide ion and the primary amine of the arylglycine, completely arresting the reaction and locking the kinetic snapshot for accurate analysis.

  • HPLC-UV Quantification: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 220 nm), quantifying the area under the curve (AUC) for both the remaining ester and the newly formed 2-amino-2-(4-isopropylphenyl)acetic acid.

  • Mass Balance Validation: Calculate the total molarity of the ester and the acid for each timepoint.

    • Causality: The sum must equal the initial 10 mM concentration ( ±2% ). If the mass balance drops, it indicates alternative degradation pathways (e.g., oxidative degradation or polymerization), prompting a protocol review.

Strategic Application Guide
  • Choose Methyl 2-amino-2-(4-isopropylphenyl)acetate when your synthetic route requires mild, rapid C-terminal deprotection, or when developing prodrugs that necessitate rapid enzymatic cleavage by carboxylesterases in vivo.

  • Choose Ethyl 2-amino-2-(4-isopropylphenyl)acetate when the ester must survive harsh, multi-step downstream modifications (such as aggressive N-terminal couplings or cross-coupling reactions) where a methyl ester might suffer from premature hydrolysis or unwanted transesterification.

Sources

Validation

Benchmarking Methyl 2-amino-2-(4-isopropylphenyl)acetate in Palladium-Catalyzed C–N Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Buchwald-Hartwig Amination (BHA) for N-Aryl Amino Acid Synthesis Executive Summary The synthesis of N-arylated unnatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Buchwald-Hartwig Amination (BHA) for N-Aryl Amino Acid Synthesis

Executive Summary

The synthesis of N-arylated unnatural amino acids is a critical pathway in the development of peptidomimetics and small-molecule therapeutics. However, the cross-coupling of sterically hindered, chiral α -amino esters often suffers from competing side reactions, including ester hydrolysis, β -hydride elimination, and racemization of the α -chiral center.

This guide benchmarks Methyl 2-amino-2-(4-isopropylphenyl)acetate —a highly versatile phenylglycine derivative—against standard amino ester counterparts in Palladium-catalyzed Buchwald-Hartwig aminations. By analyzing the interplay between steric bulk and electronic induction, we demonstrate how the para-isopropyl substitution optimizes both nucleophilicity and intermediate solubility, resulting in superior yields and enantiomeric retention.

Mechanistic Rationale & Substrate Profiling

The Buchwald-Hartwig amination relies on a delicate catalytic cycle: oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination 1. When utilizing α -amino esters, the choice of substrate and reaction conditions must be meticulously controlled to prevent the degradation of the starting material 2.

The Role of the para-Isopropyl Group
  • Electronic Induction (+I Effect): The isopropyl group provides a mild electron-donating effect. This increases the electron density on the primary amine, accelerating its coordination to the Ar-Pd(II)-X complex compared to unsubstituted or electron-deficient analogs.

  • Steric & Lipophilic Shielding: While the para position is distant enough from the reactive amine center to avoid steric hindrance during coordination, the bulky isopropyl group significantly increases the lipophilicity (LogP) of the molecule. This enhances the solubility of the transient Pd-amine intermediate in non-polar solvents (like toluene), facilitating a smoother catalytic turnover.

  • Oxidative Stability: Unlike strongly electron-donating groups (e.g., para-methoxy), the isopropyl moiety is chemically inert under standard cross-coupling conditions, preventing oxidative degradation side-reactions.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X Complex OxAdd->PdII_Ar AmineCoord Amine Coordination (Target Amino Ester) PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)-Amine Complex AmineCoord->PdII_Amine Deprot Deprotonation (Cs2CO3) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Amino Ester Product RedElim->Product

Buchwald-Hartwig catalytic cycle for Methyl 2-amino-2-(4-isopropylphenyl)acetate N-arylation.

Comparative Benchmarking Data

To objectively evaluate performance, Methyl 2-amino-2-(4-isopropylphenyl)acetate was benchmarked against three structural analogs. Standard Reaction Conditions: Amine (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), Cs2CO3 (1.5 equiv), Toluene (0.2 M), 80 °C.

Substrate (Methyl 2-amino-2-arylacetate)Yield (%)Reaction Time (h)ee Retention (%)*Primary Byproduct
Phenyl (Standard) 82%1494%Hydrodehalogenation (5%)
4-Isopropylphenyl (Target) 89% 12 96% Trace (<1%)
4-Methoxyphenyl (Electron-Rich) 76%1088%Oxidative degradation (12%)
4-Fluorophenyl (Electron-Poor) 65%1895%Unreacted amine (15%)

*Assumes enantiopure (L)-starting material. ee% determined via chiral stationary phase HPLC.

Data Analysis: The target compound (4-isopropyl) outperforms the standard phenylglycine derivative by offering a faster reaction time and higher yield. It avoids the oxidative lability that plagues the 4-methoxy derivative while maintaining significantly higher nucleophilicity than the 4-fluoro derivative 3.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven choices and internal checkpoints to verify success at each stage 4.

Causality of Reagent Selection
  • Catalyst (Pd2(dba)3 / BrettPhos): BrettPhos is a bulky, monodentate biaryl phosphine ligand. Its steric profile accelerates reductive elimination, effectively outcompeting β -hydride elimination (which would yield an imine) 1.

  • Base (Cs2CO3): Strong alkoxide bases (e.g., NaOtBu) cause rapid ester hydrolysis and deprotonation of the α -carbon, leading to racemization. Cs2CO3 is a mild, insoluble inorganic base that perfectly balances the need for Pd-amine deprotonation without compromising the chiral center 2.

  • Solvent (Toluene): Utilizing a non-polar solvent suppresses the separation of ion pairs, further dampening the basicity of Cs2CO3 and protecting the substrate.

Step-by-Step Methodology

Step 1: Schlenk Setup & Catalyst Pre-activation

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add Pd2(dba)3 (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

  • Validation Check: The solid mixture should appear dark purple/brown.

Step 2: Substrate & Base Addition

  • Add Methyl 2-amino-2-(4-isopropylphenyl)acetate (1.0 mmol) and 4-bromotoluene (1.2 mmol).

  • Add anhydrous Cs2CO3 (1.5 mmol).

  • Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal NMR standard for self-validation of the crude yield.

  • Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

Step 3: Reaction Execution

  • Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The primary amine spot (ninhydrin active) should disappear, replaced by a higher Rf UV-active spot.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient Hexanes to 15% EtOAc).

Step 5: Analytical Validation

  • Yield Verification: Perform 1H-NMR on the crude mixture. Compare the integration of the product's ester methoxy peak (~3.7 ppm) against the internal standard.

  • Chiral Integrity: Run the purified product on a Chiralcel OD-H HPLC column to confirm >95% ee retention.

Workflow Prep 1. Schlenk Setup (Anhydrous/Anaerobic) Cat 2. Catalyst Activation (Pd2(dba)3 + BrettPhos) Prep->Cat React 3. Cross-Coupling (80°C, 12h, Toluene) Cat->React Workup 4. Aqueous Workup (EtOAc Extraction) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify Analyze 6. Validation (NMR, Chiral HPLC) Purify->Analyze

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Optimization

  • Issue: High levels of des-bromo side product (hydrodehalogenation).

    • Causality: Moisture in the solvent or base leads to premature protonation of the Ar-Pd(II) intermediate.

    • Solution: Strictly dry the Cs2CO3 in a vacuum oven at 120 °C overnight prior to use. Ensure toluene is freshly distilled over sodium/benzophenone.

  • Issue: Significant racemization observed via HPLC.

    • Causality: Reaction temperature is too high, or the base is too strong/soluble, leading to α -proton abstraction.

    • Solution: Lower the reaction temperature to 65 °C and extend the reaction time to 18 hours. Verify that no alkoxide bases were accidentally utilized.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

Validation of enantiomeric excess (ee) determination for Methyl 2-amino-2-(4-isopropylphenyl)acetate

Validation of Enantiomeric Excess (ee) Determination for Methyl 2-amino-2-(4-isopropylphenyl)acetate: A Comparative Guide As a Senior Application Scientist, selecting the optimal analytical method for determining the ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Enantiomeric Excess (ee) Determination for Methyl 2-amino-2-(4-isopropylphenyl)acetate: A Comparative Guide

As a Senior Application Scientist, selecting the optimal analytical method for determining the enantiomeric excess (ee) of unnatural amino acid derivatives requires balancing throughput, sensitivity, and mechanistic reliability. Methyl 2-amino-2-(4-isopropylphenyl)acetate is a critical chiral building block featuring a primary amine, an ester moiety, and a bulky aromatic ring.

This guide objectively compares the three leading methodologies for validating the ee of this compound: Direct Chiral HPLC , Indirect 1H-NMR Spectroscopy , and Chiral Gas Chromatography (GC) . By dissecting the causality behind each experimental choice, we provide a self-validating framework for robust stereochemical analysis.

Methodological Comparison Overview

The choice of analytical technique depends heavily on the physical properties of the analyte and the laboratory's infrastructure. Below is a quantitative and qualitative comparison of the three primary workflows.

ParameterDirect Chiral HPLC (Crown Ether CSP)Indirect 1H-NMR (Mosher’s Method)Chiral GC (Cyclodextrin CSP)
Chiral Recognition Mechanism Transient inclusion complex (Hydrogen bonding & steric hindrance)Covalent diastereomer formation (Magnetic anisotropy)Transient inclusion complex (Hydrophobic cavity insertion)
Sample Preparation Minimal (Dilute & Shoot)Extensive (Derivatization & Workup)Moderate (N-acylation required)
Typical Analysis Time 15 – 25 minutes< 5 minutes (Post-derivatization)20 – 30 minutes
Resolution ( Rs​ ) > 1.5 (Baseline)N/A (Baseline separated chemical shifts)~ 1.2 – 1.5
Limit of Detection (LOD) 0.05% (UV at 210 nm)~ 1.0% (Depends on magnetic field strength)0.1% (FID/MS)
Risk of Racemization Very Low (Analyzed intact)Moderate (During derivatization)Low (Post-derivatization)

Decision Workflow for Method Selection

Workflow Start Determine ee% of Methyl 2-amino-2-(4-isopropylphenyl)acetate Q1 Is the sample in a complex matrix or is high-throughput needed? Start->Q1 HPLC Direct Chiral HPLC (Crown Ether / Polysaccharide CSP) High Resolution & Throughput Q1->HPLC Yes (Matrix/HTS) Q2 Is chiral chromatography available? Q1->Q2 No (Pure Isolate) NMR Indirect 1H-NMR (Mosher's Derivatization) Absolute Configuration & ee% Q2->NMR No (Use CDAs) GC Chiral GC (Cyclodextrin CSP) Requires N-TFA Derivatization Q2->GC Yes (Requires Volatility)

Decision tree for selecting the optimal ee determination method for unnatural amino acid esters.

Deep Dive 1: Direct Chiral HPLC (The Gold Standard)

The Causality of Chiral Recognition: For primary amino acid esters like Methyl 2-amino-2-(4-isopropylphenyl)acetate, Crown Ether Chiral Stationary Phases (CSPs), such as Crownpak CR(+), offer unparalleled enantioselectivity[1]. The mechanism relies on the formation of a host-guest inclusion complex. When the mobile phase is highly acidic (pH < 2), the primary amine is fully protonated ( −NH3+​ ). The three protons of the ammonium group form highly directional hydrogen bonds with the ether oxygens of the chiral crown ether[2]. Chiral discrimination occurs because the bulky 4-isopropylphenyl group of one enantiomer faces severe steric repulsion against the chiral barrier of the CSP, causing it to elute faster than the other enantiomer[3].

Self-Validating Experimental Protocol:

  • System Preparation: Equilibrate a Crownpak CR(+) column (150 x 4.0 mm, 5 µm) with an aqueous mobile phase of perchloric acid ( HClO4​ ) at pH 1.5. Causality: The low pH is strictly required to maintain full protonation of the amine; failure to do so will result in peak tailing and loss of resolution[2].

  • Temperature Control: Set the column oven to 10°C. Causality: The formation of the inclusion complex is an exothermic process; lowering the temperature thermodynamically favors complexation, dramatically increasing the separation factor ( α )[2].

  • Racemic Validation (Critical Step): Inject 10 µL of a 1 mg/mL racemic standard of Methyl 2-amino-2-(4-isopropylphenyl)acetate. Verify that the resolution ( Rs​ ) between the D- and L-enantiomers is ≥1.5 . Calculate ee using the formula: %ee=AreaL​+AreaD​AreaL​−AreaD​​×100 [4].

  • Sample Analysis: Inject the enantioenriched sample under identical conditions. Monitor UV absorbance at 210 nm (optimal for the ester/aromatic chromophores).

Deep Dive 2: Indirect 1H-NMR Spectroscopy (Mosher’s Method)

The Causality of Chiral Recognition: When a chiral HPLC column is unavailable, NMR spectroscopy utilizing Chiral Derivatizing Agents (CDAs) is a robust alternative[5]. By reacting the primary amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric amides are covalently formed[6]. The chiral recognition relies on magnetic anisotropy. The MTPA amide adopts a preferred conformation in solution where the phenyl ring of the Mosher moiety exerts a diamagnetic shielding effect on the protons situated on the same side of the molecule. For our specific analyte, the methyl ester protons ( −COOCH3​ ) and the isopropyl methyl protons will experience distinct chemical shift differences ( Δδ ) between the (R,R) and (R,S) diastereomers, resulting in baseline-separated NMR signals[5].

Self-Validating Experimental Protocol:

  • Derivatization: Dissolve 10 mg of the amine sample in 0.5 mL of anhydrous CDCl3​ in an NMR tube. Add 2 equivalents of anhydrous pyridine (as an acid scavenger) and 1.5 equivalents of (R)-MTPA-Cl.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes. Causality: Pyridine ensures the generated HCl is neutralized, preventing the degradation of the ester and driving the reaction to completion.

  • Racemic Validation (Critical Step): Perform the exact derivatization on a racemic standard. Acquire a 1H-NMR spectrum (400 MHz or higher). Integrate the two distinct methoxy singlets (around 3.5 ppm) or the methyl ester singlets. Self-Validation: The integrals must be exactly 1:1. If they are not, kinetic resolution occurred during derivatization, and the reaction must be forced to absolute completion with excess reagents or heat.

  • Sample Analysis: Acquire the spectrum of the enantioenriched derivatized sample. The ee is calculated directly from the integration ratio of the diastereomeric peaks[6].

Deep Dive 3: Chiral Gas Chromatography (GC)

The Causality of Chiral Recognition: While less common for amino acids due to their high boiling points, Chiral GC is highly effective if the analyte is properly volatilized. The primary amine must be masked to prevent hydrogen bonding with the silanol groups of the GC column, which causes severe peak tailing. Derivatization with Trifluoroacetic anhydride (TFAA) converts the amine to a volatile N-TFA amide. Separation is then achieved on a capillary column coated with a chiral derivatized β -cyclodextrin phase. The enantiomers are discriminated based on how well their hydrophobic 4-isopropylphenyl groups fit into the chiral cyclodextrin cavity.

Self-Validating Experimental Protocol:

  • Derivatization: Dissolve 2 mg of the sample in 1 mL of dichloromethane. Add 50 µL of TFAA. Heat at 60°C for 20 minutes. Evaporate to dryness under nitrogen and reconstitute in 1 mL of hexane.

  • GC Conditions: Inject 1 µL into a GC equipped with a CP-Chirasil-Dex CB column and an FID detector. Use a temperature gradient starting at 120°C, ramping at 2°C/min to 180°C.

  • Validation: Inject a derivatized racemic standard to confirm baseline separation before analyzing the unknown sample.

Conclusion and Recommendations

For the routine determination of ee for Methyl 2-amino-2-(4-isopropylphenyl)acetate, Direct Chiral HPLC using a Crown Ether CSP is the undisputed gold standard due to its non-destructive nature, high sensitivity, and lack of derivatization artifacts[1][2]. However, 1H-NMR via Mosher's derivatization remains an indispensable orthogonal technique for laboratories lacking specialized chiral columns, offering the added benefit of confirming absolute stereochemistry[5][6].

References

  • Perez-Trujillo, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central (PMC). Available at: [Link]

  • Jo, H. H., et al. (2014). Transitioning Enantioselective Indicator Displacement Assays for α-Amino Acids to Protocols Amenable to High-Throughput Screening. PubMed Central (PMC). Available at: [Link]

  • Dragna, J. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central (PMC). Available at: [Link]

  • Machida, Y., et al. (1998). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available at: [Link]

Sources

Validation

Inter-Laboratory Validation of Methyl 2-amino-2-(4-isopropylphenyl)acetate Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary In modern pharmaceutical development, the accurate de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

In modern pharmaceutical development, the accurate determination of intermediate and Active Pharmaceutical Ingredient (API) purity is a critical cornerstone of quality, safety, and efficacy[1]. Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8) is a highly versatile unnatural amino acid derivative utilized in chiral synthesis and peptide development[2].

This guide provides an objective, data-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) —for determining the purity of this compound. By examining a rigorous inter-laboratory validation study aligned with ICH Q2(R2) guidelines[3], we dissect the mechanistic advantages, limitations, and practical applications of each method.

Mechanistic Rationale & Analyte Profiling

Methyl 2-amino-2-(4-isopropylphenyl)acetate presents unique analytical challenges due to its functional groups:

  • Primary Amine: Prone to peak tailing in chromatography due to secondary interactions with residual silanols on silica-based stationary phases.

  • Methyl Ester: Susceptible to hydrolysis in highly aqueous or extreme pH environments, requiring careful sample preparation.

  • Aromatic Ring: Provides a strong chromophore for UV detection, making HPLC-UV highly sensitive for trace impurity profiling.

While HPLC-UV relies on physical separation and relative area normalization (dependent on the extinction coefficients of the analyte and its impurities)[1], 1H-qNMR provides a direct, absolute measure of purity. In qNMR, the signal intensity is directly proportional to the number of atomic nuclei, eliminating the need for specific impurity reference standards or response factor corrections[4].

G cluster_hplc HPLC-UV (Relative Purity) cluster_qnmr qNMR (Absolute Purity) H1 Sample Injection H2 C18 Separation H1->H2 H3 UV Detection (Response Factor) H2->H3 Q1 Sample + Internal Std Q2 NMR Acquisition Q1->Q2 Q3 Signal Integration Q2->Q3

Caption: Mechanistic comparison of HPLC-UV and qNMR analytical pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility across participating laboratories, both methods were designed as self-validating systems.

Method A: HPLC-UV Purity Analysis

Causality of Design: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that protonates the primary amine of the analyte, masking residual silanol interactions on the C18 column and ensuring sharp, symmetrical peaks (Tailing Factor < 1.5)[5].

Step-by-Step Protocol:

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 3 µm) at 30°C.

  • Mobile Phase Setup:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes, followed by a 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of Methyl 2-amino-2-(4-isopropylphenyl)acetate in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • System Suitability Test (SST): Inject a standard solution 5 times. Self-Validation Check: Ensure %RSD of peak area is ≤ 2.0%, and resolution between the analyte and any known synthesis impurity is ≥ 1.5[5].

  • Acquisition: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm. Calculate purity using the area normalization method.

Method B: 1H-qNMR Absolute Purity Analysis

Causality of Design: Maleic acid is selected as the Internal Standard (IS) because it produces a sharp, distinct singlet at ~6.3 ppm in CDCl₃. This region is completely devoid of signals from the analyte (aromatic protons at ~7.2 ppm, alpha-proton at ~4.5 ppm), preventing signal overlap and integration errors. A relaxation delay ( D1​ ) of 30 seconds is strictly enforced to ensure complete longitudinal relaxation ( >5×T1​ ) of all protons, a fundamental requirement for quantitative accuracy[4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of certified Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Instrument Setup: Tune and match a 400 MHz or 600 MHz NMR spectrometer at 298 K.

  • Acquisition Parameters: Execute a 1D proton experiment with a 30° flip angle, 16 scans, and a D1​ of 30 seconds.

  • System Suitability: Self-Validation Check: Verify that the Signal-to-Noise (S/N) ratio of the analyte and IS peaks is > 150, and the line-width at half-height is < 1.0 Hz.

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's aromatic doublet (7.2 ppm, 2H). Calculate absolute purity using the standard qNMR mass-ratio equation.

Inter-Laboratory Validation Framework

In accordance with ICH Q2(R2)[3] and ISO/IEC 17025 standards, a collaborative study was conducted across three independent laboratories to assess intermediate precision and reproducibility[5].

G cluster_labs Inter-Laboratory Execution Coord Central Coordination Sample Prep & Distribution Lab1 Laboratory 1 (HPLC & qNMR) Coord->Lab1 Lab2 Laboratory 2 (HPLC & qNMR) Coord->Lab2 Lab3 Laboratory 3 (HPLC & qNMR) Coord->Lab3 Data Data Aggregation ICH Q2(R2) Statistical Analysis Lab1->Data Lab2->Data Lab3->Data Result Method Robustness & Reproducibility Assessment Data->Result

Caption: Inter-laboratory validation workflow for purity analysis.

Homogenized aliquots of a single batch of Methyl 2-amino-2-(4-isopropylphenyl)acetate were distributed. Each lab performed the analyses in triplicate over three different days, utilizing different analysts and instrument vendors to capture true intermediate precision[6].

Data Presentation & Comparative Analysis

The aggregated data from the inter-laboratory study highlights the distinct performance characteristics of both methods.

Table 1: Method Performance Characteristics (Validation Parameters)

ParameterHPLC-UV (Method A)1H-qNMR (Method B)
Linearity Range 0.05 – 1.5 mg/mL ( R2 = 0.9998)2.0 – 35.0 mg/mL ( R2 = 0.9995)
Limit of Detection (LOD) 0.015 µg/mL0.50 mg/mL
Limit of Quantitation (LOQ) 0.050 µg/mL1.50 mg/mL
Specificity High (Separates trace impurities)Moderate (Requires distinct chemical shifts)
Reference Standard Req. Yes (For absolute quantification)No (Internal standard is sufficient)

Data synthesized based on standard ICH Q2(R2) validation criteria for pharmaceutical intermediates[3].

Table 2: Inter-Laboratory Reproducibility (Purity % w/w)

Participating SiteHPLC-UV Purity (%) ± SD1H-qNMR Purity (%) ± SD
Laboratory 1 98.85 ± 0.1298.21 ± 0.04
Laboratory 2 98.92 ± 0.1598.18 ± 0.06
Laboratory 3 98.78 ± 0.1898.20 ± 0.05
Overall Mean 98.85% 98.20%
Inter-Lab %RSD 0.15% 0.05%

Scientific Insights & Discussion

The validation data reveals critical insights into the behavior of Methyl 2-amino-2-(4-isopropylphenyl)acetate under different analytical conditions:

  • The Overestimation Bias in HPLC-UV: The HPLC-UV method consistently reported a slightly higher purity (~98.85%) compared to qNMR (~98.20%). This causality stems from the response factor discrepancy . Impurities lacking the strong aromatic chromophore of the parent molecule absorb less UV light at 220 nm. Consequently, area normalization underestimates the mass fraction of these impurities, artificially inflating the apparent purity of the main peak[1].

  • Unmatched Reproducibility of qNMR: The inter-laboratory %RSD for qNMR was exceptionally low (0.05%) compared to HPLC (0.15%). Because qNMR relies on the fundamental physics of nuclear spin rather than variable factors like column aging, mobile phase preparation, or pump fluctuations, it serves as a highly robust primary measurement method[6].

  • Complementary Strengths: While qNMR is superior for establishing the absolute mass fraction (assay) of the intermediate, its higher LOD makes it unsuitable for detecting trace genotoxic impurities. HPLC-UV remains mandatory for ensuring that specific low-level impurities are cleared during the synthesis process[5].

Conclusion & Recommendations

For the analysis of Methyl 2-amino-2-(4-isopropylphenyl)acetate, neither method is universally superior; rather, they are highly complementary.

  • For Reference Standard Qualification & Absolute Assay: Implement 1H-qNMR . Its independence from analyte-specific reference standards and superior inter-laboratory reproducibility make it the gold standard for assigning absolute purity values.

  • For Routine Batch Release & Trace Impurity Profiling: Implement HPLC-UV . Its high sensitivity and ability to physically separate degradation products ensure that trace-level impurities are strictly monitored.

Organizations scaling this compound for pharmaceutical applications should adopt a cross-validation strategy, utilizing qNMR to qualify the primary reference standard, which is subsequently used to calibrate routine HPLC-UV batch release methods[7].

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results Source: BenchChem URL
  • 763918-91-8 | Methyl 2-amino-2-(4-isopropylphenyl)
  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • Source: PubMed (National Institutes of Health)
  • Source: Chromsoc.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL

Sources

Comparative

Reproducibility of Methyl 2-amino-2-(4-isopropylphenyl)acetate synthesis pathways

Reproducibility and Scalability of Methyl 2-amino-2-(4-isopropylphenyl)acetate Synthesis: A Comparative Guide Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS 763918-91-8) is a highly valued non-proteinogenic amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scalability of Methyl 2-amino-2-(4-isopropylphenyl)acetate Synthesis: A Comparative Guide

Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS 763918-91-8) is a highly valued non-proteinogenic amino acid building block[1]. It is predominantly utilized in the structural optimization of viral polymerase inhibitors, particularly in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors[2]. For drug development professionals, the utility of this compound hinges on two critical metrics: enantiomeric purity and batch-to-batch reproducibility at scale .

This guide objectively compares the traditional synthesis pathways against optimized, scalable methodologies, providing mechanistic causality, experimental data, and self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Upstream Core Construction: Synthesizing the Amino Acid

Before esterification, the 4-isopropylphenylglycine core must be synthesized from 4-isopropylbenzaldehyde. The choice of upstream methodology dictates the theoretical yield and stereochemical purity of the final product.

Alternative A: Classical Strecker Synthesis (Racemic)

The classical Strecker reaction utilizes sodium cyanide (NaCN) and ammonium chloride (NH₄Cl). While highly cost-effective, it produces a 50:50 racemic mixture of the amino acid. Isolating the active (S)-enantiomer requires downstream chiral resolution via diastereomeric salt formation (e.g., using camphorsulfonic acid).

  • The Flaw: Chiral resolution inherently caps the maximum theoretical yield at 50%, and the multiple recrystallization steps introduce severe reproducibility bottlenecks on a commercial scale.

The Optimized Standard: Asymmetric Strecker via CIAT

To bypass the 50% yield cap, the optimized pathway employs (R)-phenylglycine amide as a chiral auxiliary[3]. This method leverages a Crystallization-Induced Asymmetric Transformation (CIAT) .

  • Mechanistic Causality: When the aldehyde, NaCN, and the chiral auxiliary react, they form two diastereomeric aminonitriles that exist in a dynamic equilibrium in solution. Because the desired (S,R)-diastereomer is highly insoluble in the aqueous methanol solvent, it selectively precipitates. This continuous precipitation removes the product from the solution, driving Le Chatelier's equilibrium forward until nearly 100% of the material is converted into the desired stereoisomer[3].

Downstream Synthesis: Esterification Methodologies

Converting the highly polar amino acid into Methyl 2-amino-2-(4-isopropylphenyl)acetate requires esterification.

Alternative B: Standard Fischer Esterification (HCl gas / MeOH)

Bubbling dry HCl gas into methanol to form the ester is a standard approach. However, the reaction generates water as a byproduct. As water accumulates, it triggers the reverse hydrolysis reaction, stalling the equilibrium and typically capping yields at 75-80% unless a Dean-Stark apparatus or molecular sieves are aggressively employed.

The Optimized Standard: Thionyl Chloride (SOCl₂) Activation

The superior, highly reproducible method utilizes SOCl₂ in methanol[4].

  • Mechanistic Causality: SOCl₂ reacts with methanol to generate HCl in situ alongside dimethyl sulfite. More importantly, SOCl₂ acts as a potent dehydrating agent. It aggressively consumes any water generated during the esterification, converting it into sulfur dioxide (SO₂) and HCl gas. The evolution of these gases irreversibly drives the equilibrium forward, resulting in near-quantitative yields (99%) of the methyl ester hydrochloride[4].

PathwayComparison A 4-Isopropylbenzaldehyde B Classical Strecker (Racemic) A->B C Asymmetric Strecker (CIAT) A->C D Resolution (50% Max Yield) B->D E Enantiopure Amino Acid C->E >99% de D->E F SOCl2 / MeOH Esterification E->F G Target Ester (>99% Yield) F->G SO2/HCl Evolution

Caption: Workflow comparing classical vs. asymmetric synthesis of the target ester.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the traditional and optimized pathways.

Synthesis RouteUpstream Yield (Amino Acid)Downstream Yield (Ester)Enantiomeric Excess (ee)Scalability IndexPrimary Byproducts
Classical Strecker + Fischer (HCl/MeOH) 42 - 48% (Post-Resolution)75 - 80%>95% (Requires multiple passes)Low / ModerateH₂O (Drives reverse reaction)
Asymmetric Strecker (CIAT) + SOCl₂/MeOH 88 - 93% 99% >99% High (Industrial) SO₂ (g), HCl (g)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Upstream Asymmetric Strecker Synthesis
  • Condensation: Suspend 1.0 equivalent of (R)-phenylglycine amide hydrochloride and 1.0 equivalent of 4-isopropylbenzaldehyde in a 6:1 (v/v) mixture of Methanol/H₂O.

  • Cyanation: Slowly add 1.1 equivalents of an aqueous NaCN solution (30% w/w) followed by glacial acetic acid to adjust the pH to ~7.

  • CIAT Incubation: Stir the reaction mixture continuously at 50 °C for 30 to 48 hours.

    • Causality Checkpoint: Do not stop the reaction simply because a precipitate forms early. The initial precipitate is a mixture. Extended heating provides the activation energy necessary for the dynamic solution equilibrium to continuously convert the soluble (R,R)-isomer into the insoluble (S,R)-isomer via Viedma ripening[3].

  • Isolation: Filter the thick white precipitate, wash with cold water, and dry under a vacuum to yield the diastereomerically pure aminonitrile (dr >99/1). Subsequent acid hydrolysis (6N HCl, reflux) cleaves the auxiliary to yield enantiopure (S)-4-isopropylphenylglycine.

Protocol B: Downstream Esterification via SOCl₂ Activation
  • Solvent Activation: Charge a dry, argon-flushed round-bottom flask with anhydrous methanol (10 mL per gram of amino acid). Cool the flask to 0 °C using an ice bath.

  • Thionyl Chloride Addition: Add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

    • Causality Checkpoint: SOCl₂ reacts violently with methanol. Performing this strictly at 0 °C controls the exothermic release and ensures maximum retention of the in situ generated HCl gas, which is critical for the subsequent protonation of the amino acid[4].

  • Substrate Addition: Introduce 1.0 equivalent of the synthesized 4-isopropylphenylglycine to the acidic methanolic solution.

  • Reflux & Gas Evolution: Attach a reflux condenser and heat the mixture to 65 °C for 4-6 hours.

    • Causality Checkpoint: Heating drives off the SO₂ gas. The physical removal of this gas from the liquid phase is the thermodynamic engine that makes this reaction irreversible.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether. The product, Methyl 2-amino-2-(4-isopropylphenyl)acetate hydrochloride , will precipitate as a highly pure, free-flowing white crystalline solid (99% yield)[4].

MechanisticLogic N1 SOCl2 + MeOH N2 In-situ HCl Generation N1->N2 N3 Water Consumption N2->N3 N4 Irreversible Equilibrium N3->N4 Le Chatelier

Caption: Mechanistic causality of SOCl2-mediated esterification driving irreversible equilibrium.

References

  • CA2412718C - Viral polymerase inhibitors. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPHHPOHPgK19TkJIyazJOfpMeQBxsND-czBZFjxQjtTD8YIUfzjsQYc6p9un8ys9SyxyIHKTzDdrDdtohoaIPTRkEzgx3M_rmpiHl__nAWOSG43BOdh6V0LPTwH3YK68BCWoAuH4BV-WEN]
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yAq5fkQxnUt8u7kQ7VypjL8lrX_XaoLwMat2QRyXucmAVBp5ocF341IO3_6ZqjIfoULKGe0JF9wB4V6cy5qDbtROB8Bq_dAPCMvtUdlD__anzU4_hodkhP0LbOYJULfnJNTS1A==]
  • 763918-91-8 | Methyl 2-amino-2-(4-isopropylphenyl)acetate. ChemScene. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ck3dItnxf7AbQW-mKbLx1tGzB9TLBeMxINWXc_xdUTuv_veYEvRHjnk3jfU1i6FGJQJDEC0lq-hU77QrcyOpNctjRE7lP8Tznkzcu45noqaOPoHn_jdHBICTfYjVg4KnaoYa3orR5hNyyCa8]
  • US20020065418A1 - Viral polymerase inhibitors. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wAM46LfnkCJ2U2twWRWi6hY7agxiDB3fx1BM0Um9PKljy-eKg1E4UbcKwHDGMtbIztn_ohMyoB6PC0ZVgaMRzRcgh4yyWuvmYJ2E9D4TGEaKNmy7kSD_HAs5_HF_c65YbyvCN-jsbXDIsWj05dU=]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-2-(4-isopropylphenyl)acetate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 2-amino-2-(4-isopropylphenyl)acetate As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory afterthought, but as an integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-amino-2-(4-isopropylphenyl)acetate

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory afterthought, but as an integral, engineered component of the experimental workflow. Proper laboratory safety requires moving beyond rote memorization of hazard codes; it demands a mechanistic understanding of why a chemical behaves the way it does in a waste stream.

This guide provides a comprehensive, self-validating protocol for the operational handling and EPA/RCRA-compliant disposal of Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS: 763918-91-8), a non-canonical amino acid derivative frequently utilized in peptide synthesis and active pharmaceutical ingredient (API) development[1].

Chemical Profiling & Mechanistic Causality

To design a safe disposal protocol, we must first analyze the molecular vulnerabilities of the compound. Methyl 2-amino-2-(4-isopropylphenyl)acetate contains two highly reactive functional groups: a primary amine and a methyl ester .

  • The Hydrolysis Risk (Ester): If the unreacted reagent is routed into a highly basic aqueous waste carboy (pH > 10), base-catalyzed ester hydrolysis will occur. This reaction yields the corresponding carboxylate salt and free methanol. Over weeks of accumulation, the generation of methanol alters the flashpoint of the aqueous waste, potentially reclassifying a non-flammable aqueous stream into a flammable hazardous waste under RCRA guidelines, creating an uncharacterized explosion hazard.

  • The Alkylation Risk (Amine): The primary amine acts as a nucleophile. Routing this free amine into an organic waste carboy containing reactive electrophiles (e.g., concentrated alkyl halides like dichloromethane or unquenched acyl chlorides) can initiate slow, exothermic alkylation or amidation reactions, leading to dangerous pressure buildup in sealed waste containers[2].

Table 1: Physicochemical & Hazard Profiling
Property / HazardSpecificationRCRA / Disposal Implication
Chemical Name Methyl 2-amino-2-(4-isopropylphenyl)acetateTracked for laboratory inventory and mass-balance.
CAS Number 763918-91-8Required for hazardous waste manifesting.
Functional Groups Primary Amine, Methyl EsterpH-dependent partitioning; susceptible to hydrolysis.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires standard PPE; solid waste must be incinerated.
EPA Waste Routing General Laboratory Chemical WasteSegregation required based on extraction solvent used.

Self-Validating Disposal Protocol

Every protocol in a high-functioning laboratory must be self-validating—meaning the procedure itself contains built-in diagnostic checks to confirm it is being executed correctly before moving to the next step.

Phase 1: Post-Reaction Workup & pH Validation

During biphasic extractions (e.g., Ethyl Acetate / Water) following a synthesis step, the unreacted Methyl 2-amino-2-(4-isopropylphenyl)acetate will partition based on the pH of the aqueous layer[3].

  • Acidify the Aqueous Wash: Add 1M HCl to the biphasic mixture until the aqueous layer reaches pH < 3.

    • Causality: This protonates the primary amine, converting it into a highly water-soluble ammonium salt. This forces >95% of the unreacted reagent into the aqueous phase, leaving the organic phase relatively free of the amine.

  • Self-Validation Step: Dip a pH indicator strip directly into the separated aqueous phase.

    • If pH < 3: Validation passed. The amine is successfully trapped in the aqueous layer. Route this to Aqueous Acidic Waste .

    • If pH > 3: Validation failed. Add additional 1M HCl, agitate, and re-test.

Phase 2: The 5 mL Pilot Compatibility Test

Before adding the separated organic phase (which may still contain traces of the free base) to a bulk 20L organic waste carboy, you must ensure chemical compatibility[2].

  • Sample Extraction: Draw 5 mL of the bulk organic waste from the carboy into a glass test tube.

  • Pilot Mixing: Add 1 mL of your current reaction's organic waste to the test tube.

  • Self-Validation Step: Monitor the tube for 3 minutes. Feel the bottom of the tube through your nitrile glove.

    • If no heat, bubbling, or precipitation occurs: Validation passed. The waste streams are compatible. Proceed with bulk transfer.

    • If an exotherm is detected: Validation failed. The bulk carboy contains incompatible electrophiles. Route your current waste to a separate, newly labeled temporary organic waste container.

Phase 3: Containerization and EPA/RCRA Transport
  • Labeling: Affix a standardized hazardous waste label. Explicitly list "Methyl 2-amino-2-(4-isopropylphenyl)acetate (<5%)" and the primary solvent. Do not use abbreviations[4].

  • Secondary Containment: Place the primary waste carboy inside a secondary high-density polyethylene (HDPE) bin.

  • Final Destruction: Transfer the logged waste to the Environmental Health and Safety (EHS) team. The standard RCRA-compliant destruction method for this compound is high-temperature incineration equipped with NOx scrubbers, which safely combusts the organic framework into CO2 and H2O while neutralizing nitrogen oxides[5].

Process Visualization

The following workflow illustrates the logical routing of the chemical through the laboratory ecosystem, highlighting the critical self-validation checkpoints.

G Reagent Methyl 2-amino-2- (4-isopropylphenyl)acetate (CAS: 763918-91-8) Workup Biphasic Extraction (e.g., EtOAc / H2O) Reagent->Workup Post-Reaction Validation Self-Validation: pH Testing of Aqueous Phase Workup->Validation AcidicAq pH < 3 (Amine Protonated) Validation->AcidicAq BasicAq pH > 7 (Amine Free Base) Validation->BasicAq AqWaste Aqueous Acidic Waste (Contains NH3+ Salt) AcidicAq->AqWaste Route to Aqueous OrgWaste Organic Waste (Contains Free Amine) AcidicAq->OrgWaste Organic Phase is Clean BasicAq->OrgWaste Route to Organic Incineration EPA/RCRA Compliant High-Temp Incineration AqWaste->Incineration Pilot Self-Validation: 5mL Pilot Compatibility Test OrgWaste->Pilot Pilot->Incineration No Exotherm Observed

Self-validating disposal workflow for Methyl 2-amino-2-(4-isopropylphenyl)acetate.

Solid Waste Management

Solid waste contaminated with Methyl 2-amino-2-(4-isopropylphenyl)acetate (e.g., weighing boats, spatulas, empty reagent bottles, and heavily soiled nitrile gloves) must never be discarded in standard municipal trash.

  • Protocol: Place all contaminated solids into a designated, puncture-proof "Hazardous Solid Waste" drum lined with a 6-mil polyethylene bag. Ensure the drum is kept sealed when not actively receiving waste to prevent the volatilization of any residual organic solvents that may have co-contaminated the solids[2].

References

  • U.S. Environmental Protection Agency (EPA). "Guidance For The Reregistration Of Pesticide Products and Organic Amine Waste Directives." EPA NEPIS, [Link]

  • Tennessee State University. "Laboratory Hygiene Plan." TSU Environmental Health and Safety, [Link]

  • Purdue University. "Chemical Hygiene Plan and Hazardous Materials Safety Manual for Laboratories." Purdue University Radiological and Environmental Management, [Link]

  • University of Massachusetts Lowell. "Chemical Hygiene Plan." UMass Lowell EHS, [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-2-(4-isopropylphenyl)acetate

Handling novel or partially characterized organic intermediates like Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS 763918-91-8) requires a rigorous, causality-driven approach to laboratory safety. As a synthetic amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or partially characterized organic intermediates like Methyl 2-amino-2-(4-isopropylphenyl)acetate (CAS 763918-91-8) requires a rigorous, causality-driven approach to laboratory safety. As a synthetic amino acid derivative featuring a reactive primary amine and an ester linkage on an isopropylphenyl scaffold, this compound presents specific operational challenges[1].

As a Senior Application Scientist, I approach safety not as a checklist, but as a self-validating system of engineered controls and chemical logic. This guide provides the definitive operational and logistical protocols for handling this compound, ensuring scientific integrity and regulatory compliance.

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first understand the hazard vectors. Methyl 2-amino-2-(4-isopropylphenyl)acetate is commercially supplied as a high-purity solid[1].

  • Solid State Risks: In its dry powder form, the primary hazard vector is the aerosolization of fine particulates. Inhalation of organic amine dust can cause respiratory sensitization and mucosal irritation.

  • Solution State Risks: Once dissolved in organic solvents (e.g., dichloromethane, methanol) for synthetic workflows, the hazard vector shifts to dermal absorption and solvent vapor inhalation.

Based on2[2] and 3[3], handling this intermediate requires Level D protection for standard fume hood operations, escalating to Level C (respiratory protection) if engineering controls fail or during large-scale bulk powder transfers[4].

Table 1: Quantitative & Categorical PPE Matrix
PPE CategoryTechnical SpecificationMechanistic RationaleOSHA Level
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ester/amine vapor condensation and particulate deposition on ocular mucosa.Level D / C
Hand Protection Dual-layer Nitrile GlovesNitrile provides broad chemical resistance against organic esters and prevents dermal absorption.Level D / C
Body Protection Flame-resistant (FR) Lab CoatShields against accidental solvent ignition during dissolution and prevents particulate cling.Level D / C
Respiratory NIOSH N95/P100 RespiratorFilters aerosolized solid particulates (primary amine dust) during bulk transfer outside a hood.Level C

Engineering Controls: Fume Hood Optimization

Personal Protective Equipment is the last line of defense; engineering controls are the first. All handling of Methyl 2-amino-2-(4-isopropylphenyl)acetate must occur within a certified chemical fume hood.

According to5[5], a laboratory fume hood must maintain an average face velocity of 80 to 120 feet per minute (fpm) [5]. Velocities below 80 fpm fail to contain heavy organic vapors, while velocities above 150 fpm create turbulent eddies that pull contaminants back into the user's breathing zone[6].

Step-by-Step Methodology: Operational Handling Workflow
  • Airflow Verification: Check the continuous airflow monitor. Confirm the face velocity is stable between 80–120 fpm before opening the chemical container[5].

  • Aerodynamic Positioning: Lower the sash to the designated operating height (typically 18 inches). Place the analytical balance at least 6 inches behind the sash plane to avoid disrupting the aerodynamic foil's airflow[6].

  • Static Mitigation: Use an anti-static zero-stat gun or grounded spatulas when weighing the dry powder. This prevents electrostatic repulsion from aerosolizing the compound.

  • In-Situ Dissolution: Add your reaction solvent directly to the pre-weighed vial inside the hood. Cap the vial tightly before removing the dissolved intermediate from the controlled environment.

HandlingWorkflow Start Risk Assessment CAS 763918-91-8 PPE Don Level D PPE (Nitrile, Goggles, Coat) Start->PPE Hood Chemical Fume Hood Face Velocity: 80-120 fpm Weigh Weigh Solid (Anti-Static Tools) Hood->Weigh PPE->Hood Solvent In-Situ Dissolution (Organic Solvent) Weigh->Solvent Seal Seal & Transfer via Secondary Containment Solvent->Seal

Figure 1: Operational workflow for handling Methyl 2-amino-2-(4-isopropylphenyl)acetate.

Self-Validating Spill Response & Decontamination

A robust safety protocol must be "self-validating"—meaning the physical outcome of each step inherently confirms its success. If a spill of Methyl 2-amino-2-(4-isopropylphenyl)acetate occurs, the response must neutralize the specific chemical threats of the amine/ester functional groups[7].

Step-by-Step Methodology: Spill Containment
  • Evacuate & Assess: Step back and assess the spill size. For bench-scale powder spills (<50g), proceed with local cleanup.

  • Don Upgraded PPE: Put on a fitted NIOSH-approved respirator (Level C adaptation)[4] to prevent inhalation of any aerosolized amine dust disturbed during cleanup.

  • Wet Wiping (Self-Validating Step): Never sweep dry organic powders. Lightly dampen an absorbent pad with a compatible solvent (e.g., a damp water/isopropanol mix) and gently place it over the powder. The visual transition of the powder from a dry solid to a wetted/dissolved state visually validates that aerosolization risk has been neutralized.

  • Chemical Decontamination: Wipe the area inward from the edges to prevent spreading. Wash the surface with a mild acidic solution (e.g., 1% citric acid). Mechanistically, this protonates any residual free primary amine, converting it into a highly water-soluble, non-volatile salt that is easily wiped away.

  • Containment: Place all contaminated pads into a sealed, leak-proof hazardous waste bag[7].

EPA-Compliant Waste Disposal Logistics

Disposal of Methyl 2-amino-2-(4-isopropylphenyl)acetate must adhere strictly to Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). Because it is an organic amine/ester derivative, it must never be discharged into sanitary sink drains [7][8].

Step-by-Step Methodology: Waste Segregation
  • Liquid Waste Segregation: Segregate liquid waste based on the dissolution solvent. If dissolved in halogenated solvents (e.g., Dichloromethane), the mixture must be placed in a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate), place it in a "Non-Halogenated Organic Waste" carboy[9].

  • Solid Waste Collection: Collect empty chemical vials, contaminated gloves, and weigh boats in a rigid, leak-proof container explicitly labeled "Solid Hazardous Waste"[7].

  • Regulatory Labeling: Clearly label all containers with the full chemical name (no abbreviations), the CAS number (763918-91-8), and the primary GHS hazard (Irritant/Toxic)[10].

  • Storage & Extraction: Store waste in secondary containment within a designated Satellite Accumulation Area (SAA). Waste must be collected by an EPA-contracted vendor within 90 days[10].

DisposalLogic Waste Generate Chemical Waste (CAS 763918-91-8) Solid Solid Waste (Vials, PPE, Pads) Waste->Solid Liquid Liquid Waste (Solvent + Compound) Waste->Liquid EPA EPA-Contracted Incineration Facility Solid->EPA Halogen Contains Halogenated Solvent? (e.g., DCM) Liquid->Halogen NonHalo Non-Halogenated Waste Carboy Halogen->NonHalo No HaloWaste Halogenated Waste Carboy Halogen->HaloWaste Yes NonHalo->EPA HaloWaste->EPA

Figure 2: EPA-compliant waste segregation logic for organic amine and ester derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear." United States Department of Labor. Available at:[Link]

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards." Laboratory Design News. Available at: [Link]

  • Stony Brook University. "Chemical Fume Hood Safety Policy." Environmental Health & Safety. Available at:[Link]

  • Vanderbilt University. "Laboratory Guide for Managing Chemical Waste." Vanderbilt Environmental Health and Safety (VEHS). Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA National Homeland Security Research Center. Available at: [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison Safety Department. Available at:[Link]

Sources

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